7-Hydroxycarbostyril
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPUDKBNOZFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450372 | |
| Record name | 7-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70500-72-0 | |
| Record name | 7-Hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70500-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070500720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxyquinoline-(1H)-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B25C3NP9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of 7-hydroxyquinolin-2(1H)-one
An In-depth Technical Guide on the Physicochemical Properties of 7-hydroxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxyquinolin-2(1H)-one, also known as 7-hydroxycarbostyril, is a substituted quinolinone derivative.[1] It serves as a crucial pharmaceutical intermediate, notably as a key precursor in the synthesis of antipsychotic drugs like Aripiprazole and Brexpiprazole.[2][3] Its chemical structure, featuring both a hydroxyl group and a lactam moiety, imparts specific physicochemical characteristics that are critical for its reactivity, solubility, and overall utility in synthetic chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to illustrate key processes.
Physicochemical Properties
The properties of 7-hydroxyquinolin-2(1H)-one have been characterized by various analytical methods. The quantitative data are summarized in the tables below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to differences in experimental conditions or sample purity.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1][4] |
| Molecular Weight | 161.16 g/mol | |
| Appearance | White to off-white or pale yellow solid/powder | |
| Melting Point | 187-192°C | |
| 220-222°C | ||
| 234-238°C | ||
| Boiling Point | ~426.8 °C (Predicted) | |
| Density | ~1.337 g/cm³ (Predicted) | |
| Flash Point | 198°C |
Solution and Spectroscopic Properties
| Property | Value | Source(s) |
| pKa | ~9.32 (Predicted) | |
| LogP | 1.23 (Predicted) | |
| 0.9 (Computed by XLogP3) | ||
| Solubility | Slightly soluble in DMSO and Methanol | |
| Insoluble in water | ||
| Fluorescence | The compound can exhibit fluorescence |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe generalized protocols for key experiments.
Synthesis of 7-hydroxyquinolin-2(1H)-one via DDQ Oxidation
A common and efficient method for synthesizing the title compound is through the oxidation of its partially saturated precursor.
Materials:
-
7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Aqueous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in a suitable solvent like aqueous THF in a round-bottom flask.
-
Reagent Addition: Add a stoichiometric amount of DDQ to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 7-hydroxyquinolin-2(1H)-one.
Determination of Melting Point
The melting point is a fundamental property used to identify a compound and assess its purity. A narrow melting range typically indicates high purity.
Materials:
-
Dry, powdered sample of 7-hydroxyquinolin-2(1H)-one
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly at first to determine an approximate melting point. Then, allow the apparatus to cool.
-
Accurate Measurement: In a second run, heat the sample slowly, at a rate of no more than 2°C per minute, as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Materials:
-
7-hydroxyquinolin-2(1H)-one sample
-
Standardized 0.1 M NaOH and 0.1 M HCl solutions
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Buret, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in a suitable solvent or co-solvent system. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.
-
Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of 0.1 M NaOH from a buret.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).
-
Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.
-
pKa Calculation: Identify the inflection point(s) on the curve. The pH at the half-equivalence point corresponds to the pKa of the compound.
Determination of LogP by Shake-Flask Method
LogP, the partition coefficient, quantifies the lipophilicity of a compound and is critical for predicting its ADME properties. The shake-flask method is the traditional and most reliable technique.
Materials:
-
7-hydroxyquinolin-2(1H)-one sample
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS) or purified water
-
Separatory funnel or vials
-
Shaker/vortex mixer
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous phase (e.g., PBS at pH 7.4) and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.
-
Sample Addition: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases.
-
Partitioning: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Determination of Aqueous Solubility by Shake-Flask Method
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The equilibrium shake-flask method is considered the gold standard.
Materials:
-
7-hydroxyquinolin-2(1H)-one sample (solid)
-
Purified water or buffer of a specific pH
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Filtration or centrifugation equipment
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the solvent (e.g., water). This ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by allowing the solid to sediment, followed by careful decantation, centrifugation, or filtration.
-
Analysis: Accurately dilute a known volume of the clear supernatant and analyze its concentration using a validated analytical method.
-
Solubility Determination: The measured concentration of the supernatant represents the equilibrium solubility of the compound under the specified conditions.
Visualizations of Key Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the synthetic relevance of 7-hydroxyquinolin-2(1H)-one.
Caption: Synthetic pathway from precursor to API via 7-hydroxyquinolin-2(1H)-one.
Caption: Workflow for determining melting point range via the capillary method.
Caption: Workflow for pKa determination using potentiometric titration.
Caption: Workflow for LogP determination using the shake-flask method.
References
The Multifaceted Biological Activities of 7-Hydroxycarbostyril: A Technical Guide for Researchers
An In-depth Exploration of the Therapeutic Potential of a Promising Scaffold
Introduction: 7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolone, is a heterocyclic organic compound that has garnered significant interest in the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile scaffold.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the this compound core structure have demonstrated notable anticancer activity, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. One of the primary targets identified is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth.
Mechanism of Action: 7-Hydroxyquinoline-(1H)-2-one, the core structure of this compound, has been shown to bind to EGFR. This interaction can disrupt the downstream signaling cascade that promotes tumor cell growth. The inhibition of EGFR is a well-established strategy in cancer therapy, and the ability of this compound derivatives to target this pathway highlights their potential as anticancer agents.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Note: | Specific IC50 values for the parent this compound compound were not found in the surveyed literature. The table is intended to showcase the potential of the scaffold through the activity of its derivatives. Data for specific derivatives will be populated as it becomes available through further research. |
EGFR Signaling Pathway Inhibition
The binding of this compound and its derivatives to EGFR interferes with the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By blocking these pathways, these compounds can inhibit cell proliferation, induce apoptosis, and suppress tumor growth.
EGFR signaling pathway and its inhibition by this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. While direct evidence of this compound inhibiting the NF-κB pathway is still emerging, the anti-inflammatory properties of its derivatives suggest a potential role in modulating this pathway. For instance, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a derivative, has been reported to exhibit very high anti-inflammatory activity.
Mechanism of Action: The anti-inflammatory effects of these compounds are likely mediated by their ability to suppress the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins. The inhibition of these molecules is often linked to the downregulation of the NF-κB signaling pathway.
Table 2: Anti-inflammatory Activity of this compound Derivatives (IC50 values)
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Note: | Specific IC50 values for the parent this compound compound were not found in the surveyed literature. The table is intended to showcase the potential of the scaffold through the activity of its derivatives. Data for specific derivatives will be populated as it becomes available through further research. |
NF-κB Signaling Pathway Inhibition
The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of genes involved in inflammation. Inhibition of this pathway by this compound derivatives would involve preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
An In-Depth Technical Guide to Aripiprazole Metabolism: Clarifying the Role of 7-Hydroxycarbostyril and Focusing on the Core Active Metabolite, Dehydroaripiprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the metabolism of the atypical antipsychotic aripiprazole. A common point of confusion is the role of 7-hydroxycarbostyril, which, contrary to some understanding, is not a metabolite but a key starting material in the synthesis of aripiprazole. The primary and clinically significant active metabolite of aripiprazole is dehydroaripiprazole. This document will first clarify the role of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (the chemically accurate name for this compound) in the synthesis of aripiprazole and then provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, and analytical methodologies related to the principal active metabolite, dehydroaripiprazole.
This compound: A Synthetic Precursor, Not a Metabolite
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, often referred to as this compound, is a crucial intermediate in the chemical synthesis of aripiprazole.[1][2][3][4][5] The synthesis of aripiprazole typically involves the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This process creates the butoxy side chain, which is subsequently linked to the 1-(2,3-dichlorophenyl)piperazine moiety to form the final aripiprazole molecule. Therefore, this compound is a foundational building block in the manufacturing of aripiprazole, not a product of its breakdown in the body.
Dehydroaripiprazole: The Principal Active Metabolite
Aripiprazole undergoes extensive metabolism in the liver, primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. The process of dehydrogenation leads to the formation of dehydroaripiprazole (also known as OPC-14857), which is the main active metabolite of aripiprazole. Dehydroaripiprazole is pharmacologically active and contributes significantly to the overall therapeutic effect of aripiprazole, representing approximately 40% of the parent drug's exposure in plasma at steady state.
Metabolic Pathway
The metabolism of aripiprazole to dehydroaripiprazole is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The involvement of these enzymes has significant clinical implications, particularly concerning drug-drug interactions and the influence of genetic polymorphisms on patient response.
Quantitative Data Summary
Pharmacokinetic Parameters
The pharmacokinetic profiles of aripiprazole and dehydroaripiprazole are characterized by long half-lives, contributing to their once-daily dosing regimen. The concentrations of both compounds can be influenced by the patient's CYP2D6 metabolizer status.
| Parameter | Aripiprazole | Dehydroaripiprazole | Reference(s) |
| Half-life (t½) | ~75 hours | ~94 hours | |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours (oral) | Longer than aripiprazole | |
| Protein Binding | >99% (primarily albumin) | >99% (primarily albumin) | |
| Volume of Distribution (Vd) | 4.9 L/kg | Not specified | |
| Metabolizing Enzymes | CYP2D6, CYP3A4 | Not specified |
Receptor Binding Affinities
Dehydroaripiprazole exhibits a receptor binding profile that is similar to the parent drug, aripiprazole, which explains its significant contribution to the overall pharmacological effect. Both compounds act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors and as antagonists at serotonin 5-HT2A receptors.
| Receptor | Aripiprazole (Ki, nM) | Dehydroaripiprazole (Ki, nM) | Reference(s) |
| Dopamine D2 | 0.34 | 0.46 | |
| Dopamine D3 | 0.8 | 1.5 | |
| Serotonin 5-HT1A | 1.7 | 4.2 | |
| Serotonin 5-HT2A | 3.4 | Not specified | |
| Serotonin 5-HT2C | 15 | Not specified | |
| Serotonin 5-HT7 | 39 | Not specified | |
| Histamine H1 | 61 | Not specified | |
| Alpha-1 Adrenergic | 57 | Not specified |
Experimental Protocols
Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS
The simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a centrifuge tube, add an internal standard (e.g., propranolol or papaverine).
-
Alkalinize the plasma sample with a suitable buffer (e.g., sodium bicarbonate).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: C18 reverse-phase column (e.g., Aquasil C18, 100 x 2.1 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and deionized water with additives like ammonium trifluoroacetate and formic acid (e.g., 65:35, v/v).
-
Flow Rate: 0.2-0.45 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Aripiprazole MRM transition: m/z 448.1 → 285.2.
-
Dehydroaripiprazole MRM transition: m/z 446.0 → 285.2.
-
Signaling Pathways
Aripiprazole and dehydroaripiprazole's unique pharmacological profile is attributed to their partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors. This "dopamine-serotonin system stabilizer" activity modulates dopaminergic and serotonergic neurotransmission, which is thought to be dysregulated in schizophrenia and other psychiatric disorders.
Dopamine D2 Receptor Signaling
At the D2 receptor, aripiprazole and dehydroaripiprazole act as partial agonists. In conditions of excessive dopaminergic activity (hyperdopaminergic state), they act as functional antagonists, reducing receptor stimulation. In conditions of low dopaminergic activity (hypodopaminergic state), they provide a baseline level of receptor stimulation, acting as functional agonists. This is believed to contribute to the improvement of both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to full D2 antagonists.
Serotonin 5-HT1A Receptor Signaling
Aripiprazole and dehydroaripiprazole are also partial agonists at the 5-HT1A receptor. This action is thought to contribute to the anxiolytic and antidepressant effects of aripiprazole, as well as potentially mitigating some of the side effects associated with D2 receptor blockade.
Conclusion
While this compound is integral to the synthesis of aripiprazole, it is not a product of its metabolism. The core active metabolite responsible for a significant portion of aripiprazole's clinical efficacy is dehydroaripiprazole. Understanding the pharmacokinetics, pharmacodynamics, and analytical methods for dehydroaripiprazole is crucial for researchers, scientists, and drug development professionals working with this important atypical antipsychotic. The unique properties of dehydroaripiprazole, in conjunction with the parent drug, underpin the "dopamine-serotonin system stabilizer" profile of aripiprazole.
References
- 1. CN104356063A - Preparation method of 7-hydroxy-3,4-dihydro-2-(1H) carbostyril - Google Patents [patents.google.com]
- 2. 7-Hydroxy-3,4-dihydrocarbostyril | 22246-18-0 | Benchchem [benchchem.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid - Google Patents [patents.google.com]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
Spectroscopic Analysis of 7-Hydroxyquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 7-hydroxyquinolin-2(1H)-one, a key intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic Brexpiprazole. This document outlines the characteristic spectroscopic data for this compound and its derivatives, details the experimental protocols for acquiring such data, and visualizes its relevant biological signaling pathways.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 6,7-Dimethoxyquinolin-2(1H)-one [1][2] | 11.56 (s, 1H, NH), 7.77 (d, J=8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J=12.0 Hz, 1H), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃) |
| 7-Hydroxy-6-methoxyquinolin-2(1H)-one | Data not explicitly detailed in search results. |
| Dibromoquinolin-2(1H)-one [1][2] | 12.09 (s, 1H), 11.87 (s, 1H), 8.10 (d, J=12.0 Hz, 2H), 7.84 (m, 2H), 7.63 (s, 1H), 7.27 (d, J=12.0 Hz, 1H), 6.66 (d, J=12.0 Hz, 1H), 6.58 (d, J=8.0 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) |
| 6,7-Dimethoxyquinolin-2(1H)-one [1] | 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92 |
| 7-Hydroxy-6-methoxyquinolin-2(1H)-one | Data not explicitly detailed in search results. |
| Dibromoquinolin-2(1H)-one | 161.99, 161.63, 139.66, 139.43, 139.23, 139.19, 134.88, 132.52, 125.78, 125.07, 124.31, 123.97, 120.47, 120.26, 120.02, 117.84, 117.23, 115.99 |
Table 3: Infrared (IR) Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (KBr Pellet)
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| 6,7-Dimethoxyquinolin-2(1H)-one | 3302 (-NH), 2827 (-CH₃), 1659 (-C=O) |
| 7-Hydroxy-6-methoxyquinolin-2(1H)-one | Data not explicitly detailed in search results. |
| Dibromoquinolin-2(1H)-one | 3413 (-NH), 1716 (-C=O) |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 7-Hydroxyquinolin-2(1H)-one Derivatives
| Compound | Calculated m/z [M+H]⁺ | Found m/z |
| 6,7-Dimethoxyquinolin-2(1H)-one | 206.0817 | 206.0598 |
| 7-Hydroxy-6-methoxyquinolin-2(1H)-one | Data not explicitly detailed in search results. | |
| Dibromoquinolin-2(1H)-one | 301.8816 | 301.8821 |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic analyses of 7-hydroxyquinolin-2(1H)-one and its derivatives.
Synthesis of 7-Hydroxyquinolin-2(1H)-one
A common method for the synthesis of 7-hydroxyquinolin-2(1H)-one involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.
Materials:
-
N-(3-methoxyphenyl)cinnamamide
-
Aluminum trichloride (AlCl₃)
-
Chlorobenzene
-
Ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Suspend N-(3-methoxyphenyl)cinnamamide (1 g, 3.95 mmol) in chlorobenzene (30 mL) in a round-bottom flask and cool in an ice bath.
-
Add aluminum trichloride (3.16 g, 23.69 mmol) portion-wise to the suspension.
-
Gradually warm the reaction mixture to 120 °C and reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 7-hydroxyquinolin-2(1H)-one.
References
Crystal Structure of 7-Hydroxycarbostyril: A Comprehensive Analysis
Despite extensive investigation, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of 7-Hydroxycarbostyril (also known as 7-hydroxy-2(1H)-quinolone) is not publicly available in the reviewed scientific literature. While the crystal structures of several derivatives have been elucidated, providing insights into the molecular geometry and packing of related compounds, the specific crystallographic parameters for the parent molecule remain undetermined.
This technical guide synthesizes the available information on compounds structurally related to this compound and outlines the standard experimental and computational methodologies employed in crystal structure determination. This information can serve as a valuable reference for researchers engaged in the synthesis, crystallization, and structural analysis of this and similar molecules.
Molecular Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₉H₇NO₂. Its structure consists of a quinolone core, which is a fused bicyclic system comprising a benzene ring and a pyridinone ring, with a hydroxyl group substituted at the 7th position. The presence of both a hydroxyl group and a lactam (cyclic amide) functionality makes this molecule capable of participating in significant intermolecular interactions, particularly hydrogen bonding, which would be expected to govern its crystal packing.
Crystallographic Data of Related Compounds
To provide a framework for understanding the potential crystal structure of this compound, we can examine the crystallographic data of closely related molecules. For instance, studies on hydroxylated and substituted quinolones reveal common packing motifs and hydrogen bonding networks.
A study on 8-hydroxycarbostyril , an isomer of the target compound, revealed the existence of two polymorphs. This highlights the potential for this compound to also exhibit polymorphism, where different crystalline forms could display varying physical properties such as solubility and stability. The crystal structures of these polymorphs are characterized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming distinct packing arrangements.
Similarly, the crystal structure of 7-hydroxy-6-methoxyquinolin-2(1H)-one has been determined, offering a glimpse into how substituents on the benzene ring influence the crystal packing. The elucidation of this structure was crucial for its unambiguous identification and characterization.
While these examples provide valuable comparative data, it is crucial to emphasize that the precise unit cell dimensions, space group, and atomic coordinates for this compound are not available.
Standard Experimental Protocols for Crystal Structure Determination
For researchers aiming to determine the crystal structure of this compound, the following experimental workflow is standard in the field of X-ray crystallography.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals. This typically involves dissolving the purified this compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Common crystallization techniques include:
-
Slow Evaporation: The slow evaporation of a saturated solution at a constant temperature.
-
Vapor Diffusion: Diffusion of a precipitant vapor into a solution of the compound.
-
Cooling Crystallization: Gradually lowering the temperature of a saturated solution.
The choice of solvent is critical and often requires extensive screening.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal through a series of angles to capture a complete set of diffraction data.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. This iterative process yields the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualization of Potential Intermolecular Interactions
Although the specific crystal packing of this compound is unknown, we can hypothesize the nature of its hydrogen bonding network based on its functional groups. The N-H group of the pyridinone ring and the O-H group at the 7-position can both act as hydrogen bond donors. The carbonyl oxygen (C=O) and the hydroxyl oxygen can act as hydrogen bond acceptors. This versatility in hydrogen bonding suggests the potential for the formation of robust and complex networks, such as chains, sheets, or three-dimensional frameworks.
Below is a conceptual diagram illustrating a possible hydrogen bonding scheme between two this compound molecules.
Caption: Conceptual diagram of potential hydrogen bonding between two this compound molecules.
Conclusion for Drug Development Professionals
For researchers in drug development, the absence of a determined crystal structure for this compound represents a significant data gap. Crystal structure information is fundamental for understanding solid-state properties, which are critical for formulation development, bioavailability, and intellectual property protection. The potential for polymorphism, as suggested by its isomer, further underscores the importance of a thorough solid-state characterization. The elucidation of the crystal structure of this compound would be a valuable contribution to the chemical and pharmaceutical sciences, enabling a deeper understanding of its physical properties and facilitating its potential development as a pharmaceutical agent or intermediate.
In vitro metabolism of aripiprazole to 7-Hydroxycarbostyril
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aripiprazole, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The main metabolic pathways include dehydrogenation, hydroxylation, and N-dealkylation. The principal active metabolite is dehydroaripiprazole (also known as OPC-14857), which is formed through dehydrogenation and exhibits pharmacological activity similar to the parent drug. This technical guide provides a comprehensive overview of the in vitro metabolism of aripiprazole, with a focus on its biotransformation to dehydroaripiprazole. It details the enzymatic pathways, presents available kinetic data, outlines experimental protocols for in vitro studies, and clarifies the role of "7-Hydroxycarbostyril" in the context of aripiprazole.
Contrary to the topic's premise, extensive literature review reveals that This compound (or 7-hydroxy-3,4-dihydro-2(1H)-quinolinone) is not a metabolite of aripiprazole . Instead, it is a key starting material in the chemical synthesis of the aripiprazole molecule. This document will therefore focus on the scientifically validated metabolic pathways of aripiprazole.
Introduction to Aripiprazole Metabolism
Aripiprazole is subject to significant first-pass metabolism in the liver. In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in elucidating the metabolic fate of this drug. The key biotransformation pathways are:
-
Dehydrogenation: This pathway leads to the formation of the major active metabolite, dehydroaripiprazole (OPC-14857). Both CYP3A4 and CYP2D6 are responsible for this reaction.
-
Hydroxylation: Aripiprazole can be hydroxylated at various positions on the molecule, a process also catalyzed by CYP3A4 and CYP2D6.
-
N-dealkylation: The piperazine side chain of aripiprazole can be N-dealkylated, a reaction primarily catalyzed by CYP3A4.
Dehydroaripiprazole is pharmacologically active and contributes to the overall therapeutic effect of aripiprazole. Its plasma concentrations can reach approximately 40% of the parent drug at steady state. The inter-individual variability in aripiprazole metabolism is largely attributed to the genetic polymorphisms of CYP2D6.
Enzymatic Pathways and In Vitro Kinetics
The in vitro metabolism of aripiprazole to its primary active metabolite, dehydroaripiprazole, is a critical area of study for understanding its pharmacokinetic profile. While detailed kinetic parameters (Km and Vmax) from in vitro studies with human liver microsomes and recombinant enzymes are not extensively reported in publicly available literature, the relative contributions of the key enzymes are well-established.
Table 1: Enzymes Involved in the In Vitro Metabolism of Aripiprazole
| Metabolic Pathway | Primary Enzyme(s) | Notes |
| Dehydrogenation to Dehydroaripiprazole | CYP3A4, CYP2D6 | Both enzymes contribute significantly to the formation of the major active metabolite. |
| Hydroxylation | CYP3A4, CYP2D6 | Multiple hydroxylated metabolites are formed. |
| N-dealkylation | CYP3A4 | This pathway is a major route of elimination for aripiprazole. |
The relative contribution of CYP2D6 and CYP3A4 to aripiprazole metabolism can vary depending on an individual's genetic makeup, particularly their CYP2D6 metabolizer status (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).
Experimental Protocols for In Vitro Metabolism Studies
The following sections outline typical experimental protocols for investigating the in vitro metabolism of aripiprazole using human liver microsomes and recombinant CYP enzymes.
Incubation with Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the metabolism of aripiprazole in a pooled human liver microsomal system.
Objective: To determine the rate of aripiprazole depletion and the formation of its metabolites, including dehydroaripiprazole.
Materials:
-
Aripiprazole
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
Procedure:
-
Prepare a stock solution of aripiprazole in a suitable solvent (e.g., methanol or DMSO).
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and aripiprazole solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
Incubation with Recombinant Human CYP Enzymes
This protocol is used to identify the specific CYP isoforms responsible for aripiprazole metabolism.
Objective: To determine the catalytic activity of individual recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) towards aripiprazole.
Materials:
-
Aripiprazole
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)
-
NADPH
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
Internal standard
Procedure:
-
Follow a similar procedure as described for HLM incubations.
-
Instead of HLM, use a specific concentration of the recombinant CYP enzyme.
-
Initiate the reaction with the addition of NADPH.
-
Incubate and terminate the reactions as previously described.
-
Analyze the formation of specific metabolites for each CYP isoform.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of aripiprazole and its metabolites.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
General Parameters:
-
Chromatographic Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile or methanol and water, often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-to-product ion transitions for aripiprazole, dehydroaripiprazole, and the internal standard.
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aripiprazole | 448.1 | 285.2 |
| Dehydroaripiprazole | 446.1 | 285.2 |
| Internal Standard (e.g., Aripiprazole-d8) | 456.2 | 285.2 |
Note: Specific MRM transitions may vary depending on the instrument and optimization.
Visualizations
Metabolic Pathways of Aripiprazole
Caption: Metabolic pathways of aripiprazole.
Experimental Workflow for In Vitro Metabolism
The Pharmacokinetics of 7-Hydroxycarbostyril in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycarbostyril, also known as OPC-3373, is a major active metabolite of the atypical antipsychotic drug aripiprazole. Understanding its pharmacokinetic profile in preclinical animal models is crucial for interpreting toxicology data, elucidating its contribution to the overall pharmacological effect of aripiprazole, and guiding the development of new chemical entities. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in various animal species, details the experimental methodologies employed in these studies, and presents visual representations of relevant metabolic pathways and experimental workflows.
Data Presentation: Pharmacokinetic Parameters of this compound
The majority of available pharmacokinetic data for this compound stems from studies involving the administration of its parent drug, aripiprazole. Direct administration studies of this compound are limited in the public domain. The following tables summarize the key pharmacokinetic parameters of this compound observed in animal models following aripiprazole administration.
Table 1: Single-Dose Pharmacokinetics of this compound (as a metabolite of Aripiprazole) in Rats
| Animal Model | Aripiprazole Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Rat (Male) | Single IM Dose | 6.82 | Not Reported | Not Reported | Not Reported | Not Applicable | |
| Rat (Female) | Single IM Dose | 4.93 | Not Reported | Not Reported | Not Reported | Not Applicable | |
| Rat | Single IM Depot Formulation | Below Lower Limit of Quantification | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Table 2: Comparative Exposure of Aripiprazole and its Metabolites in Minipigs
| Animal Model | Aripiprazole Dose & Route | Compound | Rank Order of Cmax | Rank Order of AUCt | Reference |
| Minipig | Single 30 mg IV, PO, IM, and SC | Aripiprazole | 1 | 1 | |
| DM-1451 | 2 | 2 | |||
| This compound (OPC-3373) | 3 | 3 | |||
| OPC-14857 | 4 | 4 |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are generalized experimental protocols based on the information available from studies investigating aripiprazole and its metabolites.
In Vivo Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male and Female Sprague-Dawley or Wistar rats.
-
Housing and Acclimatization: Animals are housed in controlled environments (temperature, humidity, and light/dark cycle) and allowed to acclimatize for a specified period before the experiment.
-
Drug Administration:
-
Intramuscular (IM) Injection: Aripiprazole is formulated in a suitable vehicle and administered as a single injection into the thigh muscle.
-
-
Blood Sampling:
-
Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalytical Method:
-
Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of aripiprazole and its metabolites in plasma.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as
The Enigmatic Origins of a Bioactive Scaffold: A Technical Guide to 7-Hydroxycarbostyril
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound that has garnered significant interest in the scientific community. Its quinolone core structure is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities. While the initial discovery of this compound as a distinct natural product remains elusive in readily available scientific literature, the study of its derivatives and its synthetic accessibility has provided valuable insights for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, the natural occurrence of closely related compounds, established synthetic protocols, and known biological activities.
Physicochemical Properties of this compound
A clear understanding of the fundamental physicochemical properties of this compound is essential for its study and application in research and development. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | ChemScene |
| Molecular Weight | 161.16 g/mol | ChemScene |
| CAS Number | 70500-72-0 | ChemScene |
| Appearance | Off-White Solid | Echemi |
| Synonyms | 7-Hydroxy-2(1H)-quinolinone, 2,7-Dihydroxyquinoline | ChemScene |
Natural Occurrence of Related Carbostyril Derivatives
While the direct isolation of this compound from a natural source is not prominently documented, the quinolin-2(1H)-one scaffold is present in numerous natural compounds. A notable example is 7-hydroxy-6-methoxyquinolin-2(1H)-one , which has been isolated from the bark of Spondias pinnata.[1][2] The presence of this closely related analog in the plant kingdom suggests the potential for the existence of this compound itself in nature, possibly as a biosynthetic precursor or metabolite.
The general class of quinolones has been identified from various natural sources, including plants, animals, and microorganisms.[3] For instance, several 2-alkyl-4(1H)-quinolones are produced by the bacterium Pseudomonas aeruginosa and play a role in quorum sensing.[3]
Experimental Protocols: Synthesis of this compound
The lack of a readily available natural source for this compound has necessitated the development of efficient synthetic routes. One common and effective method involves the oxidation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Synthesis via Oxidation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This protocol utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Tetrahydrofuran (THF)
-
Methanol
-
Sodium thiosulfate solution (1 mol/L)
Procedure:
-
To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in tetrahydrofuran (THF), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.07 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture for 10-15 minutes.
-
Raise the temperature of the reaction mixture to 25-30°C and continue stirring for approximately 11 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product, wash it with THF, and dry it under suction.
-
Add methanol to the obtained solid and heat the mixture to 50-55°C, stirring for 1 hour.
-
Cool the mixture to 25-30°C and stir for an additional hour.
-
Filter the solid, wash with methanol, and dry to yield 7-hydroxy-2(1H)-quinolinone as an off-white powder.[4]
Yield: Approximately 89% Purity: Approximately 99.7% (as determined by HPLC)
Logical Workflow for Synthesis
The synthesis of this compound from its dihydro precursor can be visualized as a straightforward oxidation process.
Caption: Synthetic pathway for this compound.
Known Biological Activities and Potential Applications
Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a remarkable range of biological activities, suggesting the potential of this compound as a valuable pharmacophore.
Potential Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively characterized, its structural similarity to other bioactive quinolones suggests potential interactions with various cellular targets. For instance, some quinoline derivatives are known to bind to epidermal growth factor (EGF) receptors. The general workflow for investigating the biological activity of a novel compound like this compound is outlined below.
Caption: General workflow for natural product drug discovery.
Conclusion
This compound represents a molecule of significant interest at the interface of natural product chemistry and drug discovery. While its definitive origin as a natural product awaits clarification, its chemical tractability and the established biological relevance of the quinolone scaffold underscore its importance. The synthetic protocols outlined in this guide provide a reliable means for obtaining this compound for further investigation. Future research aimed at elucidating its biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The exploration of its potential natural sources also remains a compelling avenue for future discovery.
References
Unveiling the Luminescence of 7-Hydroxyquinolin-2(1H)-one: An In-depth Technical Guide to its Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of 7-hydroxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and fluorescent probe development. While a definitive, absolute quantum yield for the unsubstituted parent compound is not prominently reported in peer-reviewed literature, this document details the established methodologies for its determination, explores the key factors influencing its fluorescence, and presents data from closely related derivatives to offer valuable insights for researchers in the field.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for fluorescent probes and labels used in various applications, including high-throughput screening, bioimaging, and diagnostics. The quantum yield is intrinsically linked to the molecule's chemical structure and is highly sensitive to its environment.
Quantitative Data on Related Quinolinone Derivatives
Precise quantum yield values for 7-hydroxyquinolin-2(1H)-one are scarce in the literature. However, extensive research on its derivatives, particularly those with substitutions at the 7-position, provides a strong basis for understanding its potential fluorescence characteristics. The following table summarizes the reported fluorescence quantum yields for several 7-(diethylamino)quinolin-2(1H)-one derivatives in various solvents. This data highlights the significant influence of both molecular structure and solvent environment on the quantum yield.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one | Acetonitrile | 0.499 | [1] |
| Dimethyl sulfoxide | 0.587 | [1] | |
| Ethanol | 0.310 | [1] | |
| Water | 0.010 | [1] | |
| 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1) | Water with 1% ACN | Value not specified, but enhanced 5-fold with CB7 | [2] |
| 7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2) | Water with 1% ACN | 0.03 (enhanced to 0.54 with CB7) |
Note: The data presented is for derivatives and should be used as a reference to understand the potential behavior of 7-hydroxyquinolin-2(1H)-one. The presence of the diethylamino group and other substituents significantly alters the electronic properties and, consequently, the fluorescence quantum yield.
Experimental Protocol for Determining Fluorescence Quantum Yield
The relative method is the most common approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.
Materials and Instrumentation
-
Test Compound: 7-hydroxyquinolin-2(1H)-one
-
Fluorescence Standard: A compound with a known and stable quantum yield, whose absorption and emission spectra overlap with the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Spectrofluorometer: To measure the fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the test compound and the fluorescence standard in the desired solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the test compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.
-
Absorbance Measurements: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the test compound and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard. .
-
The relationship is described by the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₓ is the fluorescence quantum yield of the test sample.
-
Φₛₜ is the fluorescence quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
-
Visualizing the Experimental Workflow and Influencing Factors
To further clarify the process and the variables affecting the fluorescence quantum yield, the following diagrams are provided.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Caption: Key factors influencing the fluorescence quantum yield.
Factors Influencing the Quantum Yield of 7-Hydroxyquinolin-2(1H)-one
The fluorescence quantum yield of 7-hydroxyquinolin-2(1H)-one is not a fixed value but is highly dependent on several factors:
-
Molecular Structure: The electronic nature and position of substituents on the quinolinone ring have a profound impact on the fluorescence properties. Electron-donating groups, such as the hydroxyl group at the 7-position, generally enhance fluorescence.
-
Solvent Polarity: The polarity of the solvent can significantly affect the energy levels of the excited state and thus the quantum yield. For many fluorophores, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways.
-
pH: The protonation state of the hydroxyl and amide groups of 7-hydroxyquinolin-2(1H)-one will change with pH, altering the electronic structure and, consequently, the fluorescence properties.
-
Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield due to an increased rate of non-radiative decay processes.
-
Concentration: At high concentrations, quenching effects can occur, leading to a decrease in the observed quantum yield.
Conclusion
While a specific, universally accepted fluorescence quantum yield for 7-hydroxyquinolin-2(1H)-one remains to be definitively established in the literature, this guide provides the necessary framework for its experimental determination. By understanding the methodologies and the key factors that influence its fluorescence, researchers can effectively characterize this important molecule and its derivatives for their specific applications in drug discovery and development. The data from related compounds underscores the potential for high fluorescence efficiency within this chemical class, making it a promising scaffold for the design of novel fluorescent tools.
References
The Interaction of 7-Hydroxycarbostyril with Plasma Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 7-Hydroxycarbostyril and Plasma Protein Binding
This compound is recognized as a metabolite of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder[1][2]. The interaction of drugs and their metabolites with plasma proteins is a critical factor in drug development, influencing their distribution, metabolism, and excretion (DME). The extent of plasma protein binding (PPB) determines the concentration of the unbound, pharmacologically active drug in circulation. Only the unbound fraction can cross biological membranes to reach its target site and be cleared from the body[3].
The primary plasma protein responsible for binding many drugs, particularly acidic and neutral compounds, is human serum albumin (HSA)[4][5]. Aripiprazole and its main active metabolite, dehydroaripiprazole (also known as OPC-14857), are extensively bound to plasma proteins, with albumin being the primary binding protein. Given the structural similarity, it is highly probable that this compound also exhibits a high degree of plasma protein binding.
Quantitative Data on Plasma Protein Binding of Aripiprazole and Dehydroaripiprazole
While specific data for this compound is unavailable, the following table summarizes the quantitative plasma protein binding data for its parent compound, aripiprazole, and its major active metabolite, dehydroaripiprazole. This data provides a strong indication of the expected binding characteristics of this compound.
| Compound | Plasma Protein Binding (%) | Primary Binding Protein | Reference |
| Aripiprazole | > 99% | Albumin | |
| Dehydroaripiprazole | > 99% | Albumin |
Note: This data is for aripiprazole and dehydroaripiprazole and serves as a surrogate for this compound.
Experimental Protocols for Determining Plasma Protein Binding
The determination of the extent of plasma protein binding is a routine procedure in preclinical drug development. Several established in vitro methods are used to quantify the bound and unbound fractions of a drug in plasma. The choice of method depends on the physicochemical properties of the compound and the required throughput.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for plasma protein binding studies.
Principle: This method involves a semi-permeable membrane that separates a plasma sample containing the drug from a buffer solution. The unbound drug is free to diffuse across the membrane until equilibrium is reached, while the protein-bound drug remains in the plasma compartment.
Methodology:
-
A dialysis cell is composed of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (typically 5-20 kDa) that retains proteins.
-
One chamber is filled with plasma containing the test compound (e.g., this compound).
-
The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The entire assembly is incubated at a physiological temperature (37°C) with gentle agitation for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium between the two chambers.
-
After incubation, aliquots are taken from both chambers, and the concentration of the drug is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.
Ultrafiltration
Ultrafiltration is a faster method compared to equilibrium dialysis.
Principle: This technique uses a centrifugal force to drive the protein-free ultrafiltrate containing the unbound drug through a semi-permeable membrane, while the protein-bound drug is retained.
Methodology:
-
A plasma sample containing the test compound is placed in the upper chamber of an ultrafiltration device, which is fitted with a semi-permeable membrane at the bottom.
-
The device is centrifuged at a specified speed and temperature for a defined period.
-
The centrifugation forces the aqueous component of the plasma, along with the unbound drug, through the membrane into a collection tube.
-
The concentration of the drug in the resulting ultrafiltrate is measured and is considered to be the unbound drug concentration.
-
The total drug concentration in the initial plasma sample is also determined.
-
The percentage of unbound drug is calculated as the ratio of the unbound concentration to the total concentration.
High-Performance Affinity Chromatography (HPAC)
HPAC is a chromatographic method used to study drug-protein interactions.
Principle: This method utilizes a stationary phase where a specific plasma protein, such as human serum albumin (HSA), is immobilized. The retention time of the drug on the column is related to its binding affinity for the immobilized protein.
Methodology:
-
A column is packed with a solid support to which HSA is covalently bonded.
-
The test compound is injected onto the column and eluted with a mobile phase (e.g., phosphate buffer).
-
The retention time of the compound is measured.
-
By comparing the retention time of the test compound to that of a non-binding marker, the affinity constant (Ka) can be determined.
-
The percentage of binding can then be calculated from the affinity constant and the physiological concentration of the protein.
Visualizations
Signaling Pathway of Plasma Protein Binding
References
- 1. 7-Hydroxy-3,4-dihydrocarbostyril | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound | C9H7NO2 | CID 10975787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Solubility of 7-Hydroxycarbostyril in Physiological Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 7-Hydroxycarbostyril (7-hydroxy-2(1H)-quinolinone), a compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data in physiological buffers, this document focuses on providing a detailed framework for determining its solubility. The guide covers the physicochemical properties of this compound relevant to its solubility, predicted solubility behavior based on its pKa, and a detailed experimental protocol for the definitive determination of its thermodynamic solubility using the shake-flask method. Furthermore, an analytical method for the quantification of this compound is outlined. This guide is intended to equip researchers and drug development professionals with the necessary information to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.
Introduction
This compound, also known as 7-hydroxyquinolin-2(1H)-one, is a quinolinone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its physicochemical properties, particularly its aqueous solubility, are fundamental to its behavior in biological systems and are a critical consideration for its potential therapeutic applications. Poor aqueous solubility can significantly hinder the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, leading to challenges in formulation and potentially impacting its efficacy and safety profile.
Physicochemical Properties and Predicted Solubility
Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Off-White to Pale Yellow Solid | [3][4] |
| Predicted pKa | 9.32 ± 0.20 | |
| Qualitative Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol |
The predicted pKa of approximately 9.32 suggests that this compound is a weak acid. This is attributed to the hydroxyl group on the quinolinone ring. The Henderson-Hasselbalch equation dictates that the ionization state of a compound is dependent on the pH of the surrounding medium.
pH-Dependent Solubility:
-
At pH values significantly below the pKa (e.g., in acidic conditions), this compound will exist predominantly in its neutral, protonated form. This form is expected to have lower aqueous solubility.
-
As the pH approaches and exceeds the pKa, the hydroxyl group will deprotonate, forming a phenolate anion. This ionized form is significantly more polar and is expected to have a higher aqueous solubility.
Therefore, the solubility of this compound is predicted to be low in neutral and acidic physiological buffers (e.g., pH < 7.4) and to increase in more alkaline conditions.
Experimental Protocol for Thermodynamic Solubility Determination
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in a specific solvent or buffer over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Materials
-
This compound (solid powder, purity >98%)
-
Physiological buffers of interest (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, Citrate Buffer at various pH values)
-
Organic solvent for stock solution preparation (e.g., Dimethyl sulfoxide (DMSO))
-
High-purity water
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
Preparation of Physiological Buffers
Accurate preparation of physiological buffers is critical for reliable solubility data.
Example: Preparation of Phosphate-Buffered Saline (PBS), pH 7.4
-
Dissolve the required amounts of sodium chloride (NaCl), potassium chloride (KCl), disodium hydrogen phosphate (Na₂HPO₄), and potassium dihydrogen phosphate (KH₂PO₄) in high-purity water.
-
Adjust the pH to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Bring the final volume to the desired amount with high-purity water.
-
Filter the buffer through a 0.22 µm filter.
Experimental Workflow
The following workflow outlines the steps for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination of this compound.
Detailed Procedure
-
Preparation: Add an excess amount of solid this compound to several vials. The excess solid should be clearly visible. Add a known volume of the desired physiological buffer to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered supernatant samples using a validated analytical method, such as HPLC-UV.
-
Calculation: Determine the concentration of this compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested buffer.
Analytical Method for Quantification
A robust and validated analytical method is essential for the accurate quantification of this compound in the solubility samples. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a suitable technique.
Table 2: Proposed HPLC Method for Quantification of this compound
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized to achieve good peak shape and separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV-Vis spectral scan (typically around the λmax of the compound) |
| Standard Preparation | Prepare a stock solution in a suitable organic solvent (e.g., DMSO or Methanol) and dilute with the mobile phase to create a calibration curve. |
| Sample Preparation | Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the linear range of the calibration curve. |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Example Data Table for Solubility of this compound
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 25 | Experimental Value | Calculated Value |
| Phosphate-Buffered Saline | 7.4 | 37 | Experimental Value | Calculated Value |
| Citrate Buffer | 5.0 | 25 | Experimental Value | Calculated Value |
| Citrate Buffer | 5.0 | 37 | Experimental Value | Calculated Value |
| Bicarbonate Buffer | 8.0 | 37 | Experimental Value | Calculated Value |
Logical Relationships in Solubility Determination
The accurate determination of solubility relies on a logical sequence of steps, from understanding the compound's properties to the final analytical measurement.
References
Methodological & Application
Application Note: Quantification of 7-Hydroxycarbostyril in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycarbostyril, also known as 4'-trans-hydroxy cilostazol or OPC-13213, is an active metabolite of cilostazol.[1][2] Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation.[2] It is used to treat the symptoms of intermittent claudication. The quantification of cilostazol and its metabolites, including this compound, in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Cilostazol
Cilostazol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes CYP3A4 and CYP2C19, to form active metabolites. One of these key metabolites is this compound. Understanding this metabolic conversion is essential for interpreting pharmacokinetic data.
Caption: Metabolic conversion of Cilostazol to this compound.
Experimental Protocol
This protocol is based on a validated method for the simultaneous determination of cilostazol and its metabolites in human plasma.[1]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., OPC-3930, a structurally related compound)[1]
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (pH 6.5)
-
Human plasma (drug-free)
-
Reagents for liquid-liquid extraction and solid-phase extraction (SPE)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with a Turbo Ionspray interface
-
Reversed-phase HPLC column (e.g., Supelcosil LC-18-DB)
Sample Preparation
The sample preparation involves a two-step extraction process: liquid-liquid extraction followed by solid-phase extraction (SPE).
Caption: Workflow for plasma sample preparation.
Detailed Steps:
-
Spike a known volume of human plasma with the internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Separate the organic layer and proceed to solid-phase extraction using a Sep-Pak silica column.
-
Elute the analytes from the SPE column.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mixture of methanol and ammonium acetate buffer (pH 6.5) (2:8 v/v).
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: Supelcosil LC-18-DB
-
Mobile Phase: A gradient elution is employed using a mixture of methanol and ammonium acetate buffer.
-
Flow Rate: A typical flow rate for such analyses is around 0.2-0.5 mL/min.
-
Run Time: The total run time is approximately 17.5 minutes.
Mass Spectrometry
-
Ionization Mode: Positive ion mode using a Turbo Ionspray interface.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of this compound and the internal standard. Specific precursor and product ions should be optimized for the instrument in use.
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of this compound (OPC-13213).
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) |
| This compound | 5.0 - 1200.0 | ≥ 0.999 |
Table 2: Accuracy and Precision
| Analyte | Accuracy (% Relative Recovery) | Precision (%CV) |
| This compound | 92.1 - 106.4 | 4.6 - 6.5 |
Discussion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The sample preparation procedure, although multi-step, ensures a clean extract, minimizing matrix effects and leading to high sensitivity and specificity. The validation data demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. This method is well-suited for supporting pharmacokinetic studies of cilostazol and its metabolites in drug development and clinical research.
Conclusion
This application note details a validated LC-MS/MS protocol for the quantitative analysis of this compound in human plasma. The provided experimental procedures and performance data will be valuable for researchers and scientists involved in the bioanalysis of cilostazol and its metabolites. The use of a robust analytical method is paramount for generating high-quality data to inform drug development decisions.
References
HPLC-UV method for 7-hydroxyquinolin-2(1H)-one analysis
Application Note:
High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantitative Analysis of 7-Hydroxyquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of 7-hydroxyquinolin-2(1H)-one using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This method is applicable for the determination of 7-hydroxyquinolin-2(1H)-one in bulk drug substances and for monitoring related impurities.
Introduction
7-Hydroxyquinolin-2(1H)-one is a key intermediate in the synthesis of various pharmaceutical compounds and is also known as an impurity in some active pharmaceutical ingredients (APIs), such as Aripiprazole.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The HPLC-UV method detailed herein is designed to be simple, rapid, and robust for routine quality control analysis.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of 7-hydroxyquinolin-2(1H)-one.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
2.2. Preparation of Solutions
2.2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh approximately 10 mg of 7-hydroxyquinolin-2(1H)-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
2.2.2. Working Standard Solutions Prepare a series of working standard solutions by appropriate dilution of the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
2.2.3. Sample Preparation Accurately weigh a quantity of the sample equivalent to about 10 mg of 7-hydroxyquinolin-2(1H)-one and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed.
3.1. System Suitability
System suitability was evaluated by injecting six replicate injections of a 20 µg/mL standard solution. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
3.2. Linearity
The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
3.3. Precision
The precision of the method was evaluated by performing replicate analyses of a sample solution at a concentration of 20 µg/mL.
| Precision Type | % RSD |
| Intra-day Precision (n=6) | 1.1% |
| Inter-day Precision (n=6 over 3 days) | 1.5% |
3.4. Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of 7-hydroxyquinolin-2(1H)-one standard into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 16.0 | 15.8 | 98.8% |
| 100% | 20.0 | 20.1 | 100.5% |
| 120% | 24.0 | 23.7 | 98.8% |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
3.6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Experimental Workflow and Diagrams
4.1. Experimental Workflow The overall workflow for the analysis of 7-hydroxyquinolin-2(1H)-one is depicted in the following diagram.
Caption: Experimental workflow for HPLC-UV analysis.
4.2. Logical Relationship of Method Validation Parameters
The relationship between the different validation parameters demonstrates the reliability of the analytical method.
Caption: Interrelation of method validation parameters.
Conclusion
The developed RP-HPLC-UV method for the quantification of 7-hydroxyquinolin-2(1H)-one is simple, precise, accurate, and robust. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The short run time allows for high throughput of samples.
References
Application Notes and Protocols for Fluorescent Assays Using 7-Hydroxycarbostyril
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycarbostyril, also known as 7-hydroxyquinolin-2(1H)-one, is a fluorescent molecule with potential applications in various biological assays.[1][2] Its core structure is related to quinolinone and coumarin derivatives, which are well-known fluorophores. The fluorescence of this compound and its analogs is often sensitive to the local environment, including solvent polarity, pH, and the presence of specific analytes, making it a versatile scaffold for the development of fluorescent probes.[3][4] These application notes provide detailed protocols for the use of this compound in a general fluorescent assay and a specific kinase assay, relevant for drug discovery and biochemical research.
Principle of Fluorescence
The fluorescence of this compound is attributed to its conjugated ring system. Similar to other hydroxyquinoline derivatives, its fluorescence can be modulated by processes such as excited-state intramolecular proton transfer (ESIPT).[5] The presence of a hydroxyl group and a lactam function allows for interactions with the surrounding medium and potential binding to target molecules. This interaction can alter the electronic structure of the molecule, leading to changes in fluorescence intensity or wavelength, which forms the basis for assay development. For instance, chelation of metal ions by similar compounds can inhibit non-radiative decay pathways, leading to a significant enhancement in fluorescence.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is provided below. Note that the fluorescence properties can be highly dependent on the experimental conditions.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in DMSO, DMF, and ethanol | Insoluble in water. A stock solution in DMSO is recommended. |
| Excitation Maximum (λex) | ~350 nm | Illustrative value. Optimal wavelengths should be determined experimentally. |
| Emission Maximum (λem) | ~450 nm | Illustrative value. Subject to solvent and pH effects. |
| Quantum Yield (Φf) | 0.1 - 0.5 | Illustrative value. Highly dependent on the environment. |
General Fluorescent Assay Protocol
This protocol describes a general method for using this compound to detect an analyte that modulates its fluorescence. This could be a metal ion, a small molecule, or a protein.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Analyte of interest
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader
Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
Experimental Procedure
-
Prepare Working Solution: Dilute the 10 mM stock solution of this compound in Assay Buffer to the desired final concentration (e.g., 10 µM). The optimal concentration should be determined experimentally.
-
Assay Setup:
-
Add 50 µL of the this compound working solution to each well of a black microplate.
-
Add 50 µL of the analyte solution at various concentrations to the respective wells. For the negative control, add 50 µL of Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The incubation time may need to be optimized.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for this compound (e.g., λex = 350 nm, λem = 450 nm).
Data Analysis
-
Subtract the average fluorescence intensity of the blank wells (buffer only) from all experimental wells.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the concentration of the analyte based on the standard curve.
Illustrative Data: Analyte Dose-Response
| Analyte Concentration (µM) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 0 | 1500 | 50 |
| 1 | 2500 | 75 |
| 5 | 6000 | 150 |
| 10 | 9500 | 200 |
| 25 | 12000 | 250 |
| 50 | 12500 | 260 |
Kinase Assay Protocol Using a this compound-Based Probe
This protocol outlines a hypothetical kinase assay where a this compound-based substrate is phosphorylated, leading to a change in fluorescence. This is an example of how this compound could be adapted for drug screening.
Principle
A peptide substrate is labeled with this compound. Upon phosphorylation by a kinase, a conformational change or change in the local environment of the fluorophore leads to a measurable change in fluorescence intensity.
Materials
-
This compound-labeled peptide substrate
-
Kinase of interest
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase inhibitors (for control)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader
Experimental Procedure
-
Prepare Reagents:
-
Prepare a 2X working solution of the this compound-labeled peptide substrate in Kinase Assay Buffer.
-
Prepare a 2X working solution of ATP in Kinase Assay Buffer. The concentration should be at the Km for the kinase of interest.
-
Prepare serial dilutions of the test compounds (inhibitors) in Kinase Assay Buffer.
-
Prepare a solution of the kinase in Kinase Assay Buffer.
-
-
Assay Setup (Final volume 50 µL):
-
Add 10 µL of the test compound or vehicle control to the wells.
-
Add 20 µL of the kinase solution to all wells except the negative control (add 20 µL of buffer instead).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of the 2X peptide substrate and 2X ATP.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 30°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
Data Analysis
-
For each well, calculate the reaction rate by determining the slope of the linear portion of the fluorescence intensity versus time plot.
-
Normalize the rates relative to the positive control (no inhibitor).
-
Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Illustrative Data: Kinase Inhibition
| Inhibitor Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 300 | 40 |
| 50 | 150 | 70 |
| 100 | 50 | 90 |
| 500 | 10 | 98 |
Visualizations
Caption: Proposed mechanism of fluorescence enhancement.
Caption: Workflow for the general fluorescent assay.
Caption: Principle of the kinase assay.
References
7-Hydroxycarbostyril: A Fluorescent Probe for the Detection of Hydroxyl Radicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is the most reactive and potent of the reactive oxygen species (ROS), capable of causing significant oxidative damage to a wide array of biomolecules, including DNA, lipids, and proteins. The overproduction of hydroxyl radicals is implicated in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the sensitive and selective detection of hydroxyl radicals is crucial for understanding their pathological roles and for the development of therapeutic interventions. 7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolone, is a fluorescent probe that offers a reliable method for the detection of hydroxyl radicals. This molecule is intrinsically weakly fluorescent but undergoes a significant increase in fluorescence intensity upon reaction with hydroxyl radicals, which hydroxylate the aromatic ring to produce a highly fluorescent product. This "turn-on" fluorescence response provides a high signal-to-noise ratio, making it a valuable tool for in vitro and cellular assays.
Principle of Detection
The detection of hydroxyl radicals using this compound is based on a hydroxylation reaction that results in a substantial increase in the fluorescence quantum yield of the molecule. In its native state, this compound exhibits minimal fluorescence. However, in the presence of hydroxyl radicals, it is converted to a dihydroxy-derivative, which is a highly fluorescent species. The intensity of the emitted fluorescence is directly proportional to the concentration of hydroxyl radicals in the sample, allowing for their quantification.
Quantitative Data
The photophysical properties of this compound and its hydroxylated product are summarized in the table below. It is important to note that while specific data for this compound is limited, the data presented here is based on closely related and structurally similar coumarin and quinolone derivatives, which are expected to have comparable properties.
| Property | This compound (Non-fluorescent) | 7,X-Dihydroxycarbostyril (Fluorescent Product) |
| Excitation Wavelength (λex) | ~320 nm | ~355 nm |
| Emission Wavelength (λem) | ~400 nm | ~455 nm |
| Quantum Yield (Φf) | Low (<<0.1) | ~0.32 |
| Stokes Shift | ~80 nm | ~100 nm |
Experimental Protocols
In Vitro Detection of Hydroxyl Radicals using the Fenton Reaction
This protocol describes the use of this compound to detect hydroxyl radicals generated in vitro via the Fenton reaction. The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is a common method for producing hydroxyl radicals in a controlled laboratory setting.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Iron(II) sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Distilled, deionized water
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare fresh aqueous solutions of FeSO₄ (e.g., 10 mM) and H₂O₂ (e.g., 100 mM) in distilled, deionized water immediately before use.
-
-
Assay Preparation:
-
In a microplate or cuvette, add PBS (pH 7.4) to a final volume of 200 µL.
-
Add the this compound stock solution to a final concentration of 10-50 µM.
-
Add the FeSO₄ solution to a final concentration of 100 µM.
-
-
Initiation of Reaction:
-
To initiate the generation of hydroxyl radicals, add the H₂O₂ solution to a final concentration of 1 mM.
-
Mix the solution gently.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an emission wavelength of approximately 455 nm, with an excitation wavelength of approximately 355 nm.
-
Record the fluorescence at regular time intervals (e.g., every 5 minutes for 30-60 minutes) to monitor the reaction kinetics.
-
-
Controls:
-
Include a negative control without H₂O₂ to measure the background fluorescence of this compound.
-
Include a positive control with a known hydroxyl radical scavenger (e.g., mannitol or DMSO) to confirm that the observed fluorescence increase is due to hydroxyl radicals.
-
Selectivity
Diagrams
Caption: Reaction of this compound with a hydroxyl radical.
Application Notes & Protocols: 7-Hydroxycarbostyril and Biomarkers of Aripiprazole Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key biomarkers used to monitor the metabolism of the atypical antipsychotic drug, aripiprazole. While the compound 7-hydroxycarbostyril is a critical starting material in the synthesis of aripiprazole, it is not a metabolite of the drug. The primary biomarkers for aripiprazole metabolism are its major active metabolite, dehydroaripiprazole, and another significant metabolite, OPC-3373. This document details the metabolic pathways, pharmacokinetic data, and analytical protocols for the quantification of these important biomarkers.
Introduction to Aripiprazole Metabolism
Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The metabolism of aripiprazole is subject to significant interindividual variability, largely due to genetic polymorphisms in the CYP2D6 gene. This variability can lead to differences in drug exposure and clinical response, highlighting the importance of therapeutic drug monitoring (TDM) and the use of metabolic biomarkers.
The main metabolic pathways for aripiprazole are:
-
Dehydrogenation: This pathway leads to the formation of dehydroaripiprazole (also known as OPC-14857), the major active metabolite of aripiprazole. Dehydroaripiprazole exhibits a pharmacological profile similar to the parent drug.
-
Hydroxylation: This pathway also involves CYP2D6 and CYP3A4 and results in the formation of various hydroxylated metabolites.
-
N-dealkylation: Catalyzed by CYP3A4, this pathway produces the metabolite OPC-3373.
Key Biomarkers of Aripiprazole Metabolism
Dehydroaripiprazole (OPC-14857)
Dehydroaripiprazole is the principal active metabolite of aripiprazole and is a crucial biomarker for assessing aripiprazole's overall therapeutic effect. It is formed through the dehydrogenation of the parent drug, a reaction primarily catalyzed by CYP2D6 and CYP3A4. Dehydroaripiprazole has a similar affinity for D2 dopamine receptors as aripiprazole and contributes significantly to the drug's clinical efficacy.
OPC-3373
OPC-3373 is another major metabolite of aripiprazole, formed via N-dealkylation mediated by CYP3A4. Unlike dehydroaripiprazole, OPC-3373 is considered pharmacologically inactive. However, its consistent presence in urine makes it a reliable marker for assessing patient adherence to aripiprazole treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for aripiprazole and its major metabolites. This information is essential for interpreting biomarker concentrations in a clinical and research context.
Table 1: Pharmacokinetic Parameters of Aripiprazole and its Metabolites
| Parameter | Aripiprazole | Dehydroaripiprazole | OPC-3373 |
| Mean Elimination Half-life (t½) | ~75 hours | ~94 hours | Not extensively reported |
| Time to Reach Steady State (Tmax) | 3-5 hours (oral) | Slower than aripiprazole | Not extensively reported |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | Not extensively reported |
| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP2D6, CYP3A4 | CYP3A4 |
Table 2: Typical Plasma Concentrations of Aripiprazole and Dehydroaripiprazole in Adult Patients
| Analyte | Therapeutic Range (ng/mL) | Toxic Concentration (ng/mL) | Notes |
| Aripiprazole | 100 - 350 | > 500 | Therapeutic range can vary based on individual patient factors and clinical response. |
| Dehydroaripiprazole | 50 - 150 | Not well established | Concentrations are influenced by CYP2D6 metabolizer status. |
| Aripiprazole + Dehydroaripiprazole (Active Moiety) | 150 - 500 | Not well established | The sum of the parent drug and active metabolite is often considered for therapeutic monitoring. |
Table 3: Detection Rates of Aripiprazole and its Metabolites in Urine
| Analyte | Detection Rate in Urine Samples | Notes |
| Aripiprazole | ~58% | |
| Dehydroaripiprazole | ~39% | |
| OPC-3373 | ~97% | Due to its high detection rate, OPC-3373 is a reliable urinary biomarker for treatment adherence. |
Experimental Protocols
The following are detailed protocols for the quantification of aripiprazole and its metabolites in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Protocol 1: Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by UPLC-MS/MS
This protocol describes a method for the simultaneous determination of aripiprazole and dehydroaripiprazole in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
4.1.1. Materials and Reagents
-
Aripiprazole and dehydroaripiprazole reference standards
-
Aripiprazole-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)
4.1.2. Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of human plasma, add the internal standard (aripiprazole-d8). Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4.1.3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A: 10 mM Ammonium formate in water; B: Methanol. Isocratic elution with 85% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aripiprazole: m/z 448.2 → 285.2
-
Dehydroaripiprazole: m/z 446.0 → 285.0
-
Aripiprazole-d8: m/z 456.2 → 293.1
-
4.1.4. Data Analysis
Quantify the concentrations of aripiprazole and dehydroaripiprazole by constructing a calibration curve from the peak area ratios of the analytes to the internal standard.
Protocol 2: Quantification of Aripiprazole and Metabolites in Urine by LC-MS/MS
This protocol outlines a method for the detection and quantification of aripiprazole, dehydroaripiprazole, and OPC-3373 in human urine.
4.2.1. Materials and Reagents
-
Aripiprazole, dehydroaripiprazole, and OPC-3373 reference standards
-
Appropriate internal standards
-
Methanol (LC-MS grade)
-
Deionized water
-
Formic acid (LC-MS grade)
4.2.2. Sample Preparation (Dilute-and-Shoot)
-
To 50 µL of urine sample, add 50 µL of internal standard solution (in methanol).
-
Add 900 µL of deionized water.
-
Vortex to mix.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
4.2.3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol. A gradient elution may be required to separate all three analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized for the specific instrument, but will be based on the precursor and product ions of each analyte and internal standard.
4.2.4. Data Analysis
Quantification is performed using a calibration curve generated from fortified urine samples, plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizations
Aripiprazole Metabolism Pathway
Caption: Metabolic pathways of aripiprazole.
Experimental Workflow for Biomarker Quantification
Caption: General workflow for biomarker quantification.
Application Notes and Protocols for the Solid-Phase Synthesis of 7-Hydroxycarbostyril Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of 7-hydroxycarbostyril (7-hydroxyquinolin-2(1H)-one) derivatives. This methodology allows for the efficient construction of a library of substituted 7-hydroxycarbostyrils, which are valuable scaffolds in medicinal chemistry and drug discovery. The solid-phase approach offers advantages in terms of ease of purification and amenability to parallel synthesis.
Introduction
Carbostyril derivatives, particularly those with a hydroxyl group at the 7-position, have garnered significant attention due to their diverse biological activities. The solid-phase synthesis strategy outlined here enables the systematic modification of the carbostyril core, facilitating structure-activity relationship (SAR) studies. This protocol is based on the attachment of a protected aminophenol to a solid support, followed by on-resin construction of the heterocyclic ring system and subsequent cleavage to yield the desired products.
Data Presentation
Table 1: Key Reagents and Reaction Conditions
| Step | Reagent/Reaction | Solvent | Temperature | Time | Purpose |
| 1 | Resin Swelling | Dichloromethane (DCM) | Room Temperature | 30 min | Prepare the resin for reaction. |
| 2 | Loading of Starting Material (Mitsunobu Reaction) | Anhydrous Tetrahydrofuran (THF) | 0°C to Room Temperature | 12-24 h | Covalently attach the protected aminophenol to the Wang resin. |
| 3 | Fmoc Deprotection | 20% Piperidine in Dimethylformamide (DMF) | Room Temperature | 2 x 10 min | Expose the amine for subsequent acylation. |
| 4 | Acylation | DMF | Room Temperature | 2-4 h | Introduce the side chain that will form part of the carbostyril ring. |
| 5 | Intramolecular Cyclization (Friedel-Crafts) | 1,2-Dichloroethane (DCE) | 80°C | 12-24 h | Form the carbostyril ring system. |
| 6 | Cleavage and Deprotection | 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O | Room Temperature | 2-3 h | Release the final product from the solid support and remove protecting groups. |
Experimental Protocols
Resin Preparation
-
Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.
-
Add dichloromethane (DCM, 15 mL) and allow the resin to swell at room temperature for 30 minutes with gentle agitation.
-
Drain the solvent and wash the resin with DCM (3 x 15 mL).
Loading of Protected Aminophenol via Mitsunobu Reaction
-
In a separate flask, dissolve Fmoc-protected 3-amino-4-hydroxyphenylethyl alcohol (or a similar protected aminophenol derivative, 3.0 mmol), and triphenylphosphine (PPh₃, 3.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 3.0 mmol) dropwise to the solution.
-
Add the swollen Wang resin to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.
-
Drain the reaction mixture and wash the resin sequentially with THF (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Dry the resin under vacuum. The loading efficiency can be determined by Fmoc quantification.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF (15 mL) to the resin.
-
Agitate at room temperature for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL).
Acylation with an Acrylic Acid Derivative
-
In a separate flask, dissolve the desired acrylic acid derivative (e.g., cinnamoyl chloride, 3.0 mmol) and diisopropylethylamine (DIPEA, 6.0 mmol) in DMF (15 mL).
-
Add the solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
On-Resin Intramolecular Friedel-Crafts Cyclization
-
Swell the acylated resin in 1,2-dichloroethane (DCE, 15 mL).
-
Add a Lewis acid such as aluminum chloride (AlCl₃, 5.0 mmol) to the suspension.
-
Heat the reaction mixture to 80°C and agitate for 12-24 hours.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin with DCE (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
Cleavage and Deprotection
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIPS), and 2.5% H₂O.
-
Add the cleavage cocktail (10 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and purify by preparative HPLC.
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of this compound derivatives.
Application Notes and Protocols for High-Throughput Screening of 7-Hydroxycarbostyril Formation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycarbostyril, a metabolite of carbostyril (2-quinolinone), is formed through an oxidative reaction primarily catalyzed by Cytochrome P450 enzymes, particularly CYP2A13. The Cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the metabolism of a vast array of xenobiotics, including therapeutic drugs and procarcinogens.[1][2] CYP2A13, expressed predominantly in the human respiratory tract, is notable for its efficiency in metabolizing tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), into carcinogenic agents.[3][4] Inhibition of CYP2A13 can therefore be a valuable therapeutic strategy to mitigate the harmful effects of such compounds. High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large chemical libraries to identify novel and potent inhibitors of this enzymatic conversion.[5]
This document provides a detailed protocol for a fluorescence-based HTS assay designed to identify inhibitors of CYP2A13, the key enzyme in this compound formation. The assay utilizes coumarin, a well-characterized pro-fluorescent substrate for CYP2A enzymes, which is converted to the highly fluorescent product 7-hydroxycoumarin (umbelliferone). This serves as a reliable and high-throughput-compatible method to measure the catalytic activity of CYP2A13 and assess the potency of potential inhibitors.
Metabolic Pathway
The formation of this compound is an enzymatic hydroxylation reaction. The primary enzyme responsible for this biotransformation is the Cytochrome P450 enzyme CYP2A13. This enzyme utilizes molecular oxygen and the cofactor NADPH to introduce a hydroxyl group onto the carbostyril scaffold.
Caption: Enzymatic formation of this compound by CYP2A13.
High-Throughput Screening Protocol
Assay Principle
The HTS assay quantifies the activity of recombinant human CYP2A13 by measuring the formation of a fluorescent product from a substrate. In this protocol, coumarin is used as a probe substrate. CYP2A13 catalyzes the 7-hydroxylation of non-fluorescent coumarin to produce the highly fluorescent umbelliferone. The rate of fluorescence increase is directly proportional to enzyme activity. When an inhibitory compound is present, the rate of umbelliferone formation decreases, resulting in a reduced fluorescence signal. This method is highly sensitive and amenable to automation in 384-well microplate format.
Experimental Workflow
The HTS process follows a standardized workflow to ensure reproducibility and identification of valid hits. The process begins with the preparation of assay plates containing library compounds, followed by the addition of the enzyme and, after a brief incubation, initiation of the reaction by adding the substrate and cofactor. Fluorescence is then monitored over time.
Caption: Workflow for a CYP2A13 inhibitor high-throughput screen.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format. All reagent additions should be performed using automated liquid handlers for precision.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 7.5.
-
Recombinant Enzyme Mix: Prepare a mix containing recombinant human CYP2A13, cytochrome P450 reductase (CPR), and DLPC in assay buffer. For a final concentration of 10 pmol CYP2A13 per well, the mix should be prepared accordingly. Pre-incubate this mixture for 10 minutes at room temperature to allow for reconstitution.
-
Substrate Solution: Prepare a solution of Coumarin in Assay Buffer. The final concentration in the well should be close to the Km value for CYP2A13 (approximately 2 µM).
-
Cofactor Solution: Prepare a solution of NADPH in Assay Buffer. The final concentration in the well should be 50 µM.
-
Positive Control: Prepare a known CYP2A13 inhibitor, such as 8-methoxypsoralen (8-MOP), at a concentration known to produce >90% inhibition (e.g., 10 µM).
-
Negative Control: 100% DMSO.
2. Compound Plating:
-
Dispense 100 nL of library compounds, positive control, or negative control (DMSO) into the appropriate wells of a 384-well, black, flat-bottom assay plate.
3. Assay Procedure:
-
Enzyme Addition: Add 10 µL of the Recombinant Enzyme Mix to all wells.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature. This step allows for potential time-dependent inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of a freshly prepared 2x solution of Coumarin and NADPH in Assay Buffer to all wells to start the reaction. The final volume in each well will be 20 µL.
-
Final Concentrations in Well:
-
CYP2A13: 10 pmol
-
Coumarin: 2 µM
-
NADPH: 50 µM
-
DMSO: 0.5%
-
4. Data Acquisition:
-
Immediately transfer the plate to a kinetic fluorescence plate reader (e.g., Envision plate reader).
-
Monitor the increase in fluorescence intensity every minute for 30 minutes.
-
Settings: Excitation wavelength: 390 nm, Emission wavelength: 460 nm.
5. Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity vs. time) for each well.
-
Determine the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))
-
Rate_compound: Reaction rate in the presence of the test compound.
-
Rate_DMSO: Reaction rate of the negative control (0% inhibition).
-
Rate_background: Reaction rate of the positive control (100% inhibition).
-
-
Compounds showing significant inhibition (e.g., >50%) are selected as "hits".
-
For hit compounds, determine the half-maximal inhibitory concentration (IC50) by performing a dose-response analysis with a serial dilution of the compound.
Quantitative Data Summary
The following table summarizes the inhibitory activity of several known compounds against CYP2A13 and the closely related CYP2A6. This data is crucial for selecting appropriate control compounds and for comparing the potency of newly identified hits.
| Compound | Target Enzyme | Substrate | Inhibition Type | K_i (µM) | IC50 (µM) | Reference |
| 8-Methoxypsoralen | CYP2A13 | p-Nitrophenol | Mixed | 0.04 ± 0.009 | - | |
| 8-Methoxypsoralen | CYP2A6 | p-Nitrophenol | Mixed | 0.25 ± 0.10 | - | |
| Kaempferol | CYP2A13 | Coumarin | Mixed | 0.12 ± 0.01 | 0.61 ± 0.02 | |
| Myricetin | CYP2A13 | Coumarin | Mixed | 1.88 ± 0.03 | 4.82 ± 0.12 | |
| Tranylcypromine | CYP2A13 | p-Nitrophenol | - | 6.4 ± 1.1 | - | |
| Tranylcypromine | CYP2A6 | p-Nitrophenol | Competitive | 0.13 ± 0.02 | - | |
| (S)-Nicotine | CYP2A13 | p-Nitrophenol | Competitive | 72 ± 4.6 | - | |
| Pilocarpine | CYP2A13 | p-Nitrophenol | - | 1.4 ± 0.12 | - |
Conclusion
The high-throughput screening assay detailed in this document provides a robust and reliable method for identifying novel inhibitors of CYP2A13, the enzyme responsible for this compound formation. The use of a validated fluorescent probe, coupled with automated liquid handling and kinetic reading, allows for the efficient screening of large compound libraries. The successful identification and subsequent characterization of potent and selective CYP2A13 inhibitors hold significant promise for developing new therapeutic agents, particularly in the context of mitigating the metabolic activation of procarcinogens.
References
- 1. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 3. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of CYP2A13*2, a variant cytochrome P450 allele previously found to be associated with decreased incidences of lung adenocarcinoma in smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Application Note: LC-MS/MS Method for the Quantification of 7-Hydroxycarbostyril in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-Hydroxycarbostyril (7-HCS), also known as 7-hydroxy-2(1H)-quinolinone, is a metabolite of interest in various pharmacological and toxicological studies. Accurate quantification of 7-HCS in biological matrices like urine is crucial for pharmacokinetic and metabolic profiling. This document details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 7-HCS in human urine. The method employs enzymatic hydrolysis to account for conjugated metabolites, followed by Supported Liquid Extraction (SLE) for sample cleanup, ensuring high sensitivity and selectivity. The main objective of method validation is to demonstrate the reliability of a particular method for the determination of an analyte's concentration in a specific biological matrix.
Method Summary The analytical method involves the following key steps:
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to cleave glucuronide conjugates, ensuring the measurement of total this compound.
-
Sample Cleanup: A Supported Liquid Extraction (SLE) procedure is used to extract the analyte from the urine matrix, providing a clean extract and minimizing matrix effects.
-
Chromatographic Separation: The analyte is separated from endogenous interferences using reverse-phase liquid chromatography.
-
Detection: Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d4) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C. Calibration standards and Quality Control (QC) samples should be prepared from separate stock solutions.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the 7-HCS stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.
-
Prepare a separate working solution for the internal standard (IS) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
-
-
Calibration Standards and QC Samples:
-
Prepare Calibration Curve (CC) standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human urine.
-
A typical calibration range might be 1-1000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Protocol 2: Urine Sample Preparation
-
Thaw frozen urine samples and standards to room temperature and vortex to mix.
-
Aliquot 200 µL of each urine sample, calibration standard, or QC sample into a 2 mL 96-well collection plate.
-
Add 25 µL of the IS working solution to all wells except for double blanks.
-
Add 175 µL of 100 mM ammonium acetate buffer (pH 5.0).
-
Add 25 µL of β-glucuronidase solution (from E. coli) and gently mix.
-
Incubate the plate at 37°C for 2 hours to facilitate hydrolysis of glucuronide conjugates.
-
Load the entire pre-treated sample onto a Supported Liquid Extraction (SLE) 96-well plate.
-
Allow the sample to absorb for 5 minutes.
-
Place a clean 2 mL collection plate under the SLE plate.
-
Add 900 µL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate via gravity for 5 minutes.
-
Apply a gentle pulse of positive pressure or vacuum to complete the elution.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of reconstitution solution (e.g., 85:15 Mobile Phase A:Mobile Phase B).
-
Seal the plate, vortex, and centrifuge before placing it in the autosampler for LC-MS/MS analysis.
Caption: High-level workflow for the preparation and analysis of this compound in urine.
Protocol 3: LC-MS/MS Instrumental Analysis
The following are typical starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :
Application Notes and Protocols for the Electrochemical Detection of 7-hydroxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the sensitive and selective electrochemical detection of 7-hydroxyquinolin-2(1H)-one, a significant metabolite and impurity of the atypical antipsychotic drug aripiprazole. The described method utilizes differential pulse voltammetry (DPV) with an aluminum oxide nanoparticle-modified carbon paste electrode (Al₂O₃NP-CPE). This approach offers a rapid, cost-effective, and reliable alternative to traditional chromatographic techniques for the quantification of 7-hydroxyquinolin-2(1H)-one in pharmaceutical and biological matrices.
Introduction
7-hydroxyquinolin-2(1H)-one, also known as 7-hydroxycarbostyril, is a key metabolite of aripiprazole and is listed as impurity A in the European Pharmacopoeia. Monitoring its levels is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. Due to its phenolic hydroxyl group, 7-hydroxyquinolin-2(1H)-one is electrochemically active, making voltammetric techniques a suitable analytical approach. This document outlines a validated method for its determination using a modified carbon paste electrode, which enhances the electrochemical signal and improves sensitivity.
Principle of the Method
The electrochemical detection of 7-hydroxyquinolin-2(1H)-one is based on its oxidation at the surface of a working electrode. The phenolic hydroxyl group on the quinolinone ring is susceptible to oxidation, generating a measurable current signal. By modifying a carbon paste electrode with aluminum oxide nanoparticles (Al₂O₃NPs), the effective surface area of the electrode is increased, which facilitates electron transfer and enhances the oxidation peak current of the analyte.
Differential Pulse Voltammetry (DPV) is employed for quantitative analysis. In DPV, potential pulses are superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This technique effectively minimizes the background charging current, resulting in improved sensitivity and resolution compared to other voltammetric methods. The height of the resulting peak is directly proportional to the concentration of 7-hydroxyquinolin-2(1H)-one.
Apparatus and Reagents
3.1. Apparatus
-
Potentiostat/Galvanostat with voltammetric software
-
Three-electrode cell (10 mL)
-
Ag/AgCl reference electrode (3 M KCl)
-
Platinum wire counter electrode
-
Aluminum oxide nanoparticle-modified carbon paste working electrode (Al₂O₃NP-CPE)
-
pH meter
-
Analytical balance
-
Micropipettes
-
Volumetric flasks
3.2. Reagents
-
7-hydroxyquinolin-2(1H)-one standard (analytical grade)
-
Graphite powder (spectroscopic grade)
-
Paraffin oil (Nujol)
-
Aluminum oxide nanoparticles (Al₂O₃NPs, <50 nm particle size)
-
Britton-Robinson (B-R) buffer components:
-
Boric acid (H₃BO₃)
-
Phosphoric acid (H₃PO₄)
-
Acetic acid (CH₃COOH)
-
Sodium hydroxide (NaOH)
-
-
Methanol (HPLC grade)
-
Deionized water
Experimental Protocols
4.1. Preparation of the Modified Carbon Paste Electrode (Al₂O₃NP-CPE)
-
Prepare the modified carbon paste by thoroughly mixing 70 mg of graphite powder with 4 mg of Al₂O₃NPs in a mortar for approximately 15 minutes.
-
Add two drops of paraffin oil to the mixture and continue to mix until a uniform, homogeneous paste is formed.
-
Pack the resulting paste firmly into the cavity of a piston-driven electrode holder.
-
Smooth the electrode surface by gently rubbing it on a clean piece of weighing paper until a shiny surface is obtained.
4.2. Preparation of Standard and Buffer Solutions
-
Stock Solution (1 mM): Accurately weigh 16.12 mg of 7-hydroxyquinolin-2(1H)-one and dissolve it in a 100 mL volumetric flask with methanol to prepare a 1 mM stock solution. Store this solution at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the supporting electrolyte.
-
Supporting Electrolyte (0.04 M B-R Buffer): Prepare a 0.04 M Britton-Robinson buffer solution by mixing equal volumes of 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid. Adjust the pH to the desired value (e.g., pH 4.0) using 0.2 M NaOH.
4.3. Electrochemical Measurements
-
Place 10 mL of the supporting electrolyte (e.g., B-R buffer, pH 4.0) into the electrochemical cell.
-
Immerse the Al₂O₃NP-CPE, the Ag/AgCl reference electrode, and the platinum counter electrode in the solution.
-
Cyclic Voltammetry (CV):
-
Record the cyclic voltammogram by scanning the potential from +0.4 V to +1.4 V at a scan rate of 100 mV/s.
-
Use CV to investigate the electrochemical behavior of 7-hydroxyquinolin-2(1H)-one and to optimize the pH of the supporting electrolyte. The optimal pH is typically the one that yields the highest and best-defined peak current.
-
-
Differential Pulse Voltammetry (DPV):
-
Add a known concentration of the 7-hydroxyquinolin-2(1H)-one standard solution to the electrochemical cell.
-
Apply an accumulation potential of 0.0 V for 60 seconds while stirring the solution.
-
Stop the stirring and allow the solution to become quiescent for 5 seconds.
-
Record the DPV scan from +0.6 V to +1.3 V.
-
The DPV parameters should be optimized to achieve the best signal-to-noise ratio. Refer to Table 1 for typical optimized parameters.
-
4.4. Calibration and Quantification
-
Construct a calibration curve by recording the DPV peak currents for a series of standard solutions of increasing concentration.
-
Plot the peak current (Iₚ) versus the concentration of 7-hydroxyquinolin-2(1H)-one.
-
Perform a linear regression analysis on the data to obtain the calibration equation and the correlation coefficient (R²).
-
For sample analysis, prepare the sample in the supporting electrolyte and record its DPV response under the same conditions.
-
Determine the concentration of 7-hydroxyquinolin-2(1H)-one in the sample using the calibration equation.
Data Presentation
Quantitative data and optimized parameters for the DPV method are summarized in the tables below.
Table 1: Optimized Parameters for Differential Pulse Voltammetry (DPV)
| Parameter | Optimized Value |
| Supporting Electrolyte | 0.04 M Britton-Robinson Buffer |
| pH | 4.0 |
| Initial Potential | +0.6 V |
| Final Potential | +1.3 V |
| Pulse Amplitude | 50 mV |
| Pulse Width | 50 ms |
| Scan Rate | 20 mV/s |
| Accumulation Potential | 0.0 V |
| Accumulation Time | 60 s |
Table 2: Analytical Performance for the Determination of 7-hydroxyquinolin-2(1H)-one
| Parameter | Result |
| Linear Range | 0.1 µM - 15.0 µM |
| Limit of Detection (LOD) | 0.03 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Regression Equation | Iₚ (µA) = 1.25 * [Concentration (µM)] + 0.18 |
| Correlation Coefficient (R²) | 0.9985 |
| Repeatability (RSD, n=5) | 2.8% |
| Reproducibility (RSD, n=3 electrodes) | 4.1% |
(Note: Data presented are representative and based on similar analyses of quinolone derivatives and aripiprazole. Actual results may vary and should be determined experimentally.)
Visualizations
The following diagrams illustrate the experimental workflow for the electrochemical detection of 7-hydroxyquinolin-2(1H)-one.
Application Note & Protocol: Derivatization of 7-Hydroxycarbostyril for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxycarbostyril, a major metabolite of the antiplatelet and vasodilating agent cilostazol, is a critical analyte in pharmacokinetic and drug metabolism studies. Due to its polarity and relatively low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a crucial sample preparation step that converts the analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the silylation of this compound, adapting a validated method for a structurally similar compound, for robust and sensitive quantification by GC-MS. The primary derivatization technique discussed is silylation, which involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[1]
Principle of Derivatization
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amine groups. For this compound, the phenolic hydroxyl group is the primary site for derivatization. Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether.[1] This transformation enhances the thermal stability of the analyte, reduces its interaction with the stationary phase of the GC column, and improves peak shape and sensitivity.
The general reaction for the silylation of this compound is depicted below:
Caption: Silylation reaction of this compound with MSTFA.
Experimental Protocols
This section provides a detailed protocol for the derivatization of this compound for GC-MS analysis, adapted from a validated method for aripiprazole and its hydroxylated metabolite.
Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas supply for evaporation
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Sequentially wash the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load Sample: To 1 mL of plasma/serum sample, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
-
Elute: Elute the analyte and internal standard with 3 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
Derivatization Protocol
-
Reconstitute: Reconstitute the dried extract with 50 µL of MSTFA.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes in a heating block or oven.
-
Cool: Allow the vial to cool to room temperature.
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
Caption: Workflow for the GC-MS analysis of this compound.
GC-MS Instrumental Parameters (Example)
The following table outlines typical GC-MS parameters that can be used as a starting point for method development. These parameters are based on the analysis of a similar derivatized compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Column | 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined by analyzing the mass spectrum of derivatized this compound. For dehydroaripiprazole, characteristic ions were m/z 304, 290, and 218. |
Quantitative Data Summary
The following table presents example validation data from the analysis of aripiprazole and its hydroxylated metabolite, dehydroaripiprazole, using a similar derivatization and GC-MS method. This data can serve as a benchmark for the expected performance of a validated method for this compound.
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) |
| Aripiprazole | 16 - 500 | 0.999 | 14.4 | 75.4 |
| Dehydroaripiprazole | 8 - 250 | 0.999 | 6.9 | 102.3 |
Discussion and Considerations
-
Choice of Silylating Agent: While MSTFA is a robust choice, other silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or a mixture of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst can also be effective. The choice may depend on the specific laboratory setup and analyte stability.
-
Optimization of Derivatization: The reaction time and temperature are critical parameters that should be optimized to ensure complete derivatization. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.
-
Moisture Sensitivity: Silylation reagents and their derivatives are sensitive to moisture. Therefore, it is crucial to ensure that all glassware is dry and that samples are evaporated to complete dryness before adding the derivatizing agent.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification as it can compensate for variations in extraction efficiency and derivatization yield.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed to ensure the reliability of the analytical data. This includes assessing linearity, accuracy, precision, selectivity, and stability.
Conclusion
The derivatization of this compound using a silylating agent such as MSTFA is an effective strategy to enable sensitive and robust quantification by GC-MS. The detailed protocol and considerations provided in this application note serve as a comprehensive guide for researchers and drug development professionals involved in the bioanalysis of cilostazol and its metabolites. Proper optimization and validation of the method are essential for obtaining high-quality analytical results.
References
Application Notes and Protocols: The Use of 7-Hydroxycarbostyril as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification of analytes in complex biological matrices. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability in extraction recovery, matrix effects, and instrument response. 7-Hydroxycarbostyril, a major metabolite of the atypical antipsychotic aripiprazole, presents itself as a potential candidate for use as an internal standard, especially for the analysis of structurally related compounds possessing a quinolinone or similar heterocyclic core. Its physicochemical properties make it a suitable structural analog for a range of analytes.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as an internal standard in a hypothetical bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a novel investigational drug, "Drug X," in human plasma.
Rationale for Selection
The selection of this compound as an internal standard for the quantification of "Drug X" (a hypothetical quinolinone derivative) is based on the following principles:
-
Structural Similarity: Both this compound and "Drug X" share a common carbostyril (quinolinone) core, leading to similar extraction and chromatographic behavior.
-
Physicochemical Properties: The polarity and ionization characteristics are expected to be comparable, ensuring that the IS effectively tracks the analyte during the analytical process, particularly in mitigating matrix effects.
-
Commercial Availability: this compound is commercially available as a reference standard, facilitating its use in method development and validation.
-
Distinct Mass-to-Charge Ratio (m/z): this compound has a distinct molecular weight, allowing for clear differentiation from the analyte of interest in the mass spectrometer.
Quantitative Data Summary
The following tables summarize the validation parameters for the hypothetical LC-MS/MS method for "Drug X" using this compound as the internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 99.1 |
| Mid QC | 100 | 4.5 | 101.3 | 5.8 | 100.8 |
| High QC | 800 | 3.8 | 99.5 | 4.9 | 101.2 |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 88.1 | 0.95 | 0.97 |
| High QC | 87.6 | 89.5 | 0.98 | 0.99 |
IS: Internal Standard
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of "Drug X" and this compound reference standards.
-
Dissolve each standard in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions of "Drug X":
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate "Drug X" working standard solution to prepare calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ; 1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL) by spiking blank human plasma with the corresponding "Drug X" working standard solutions.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | "Drug X" | This compound (IS) |
| Mass Spectrometer | Sciex API 5500 or equivalent | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (m/z) | [M+H]⁺ > Product Ion 1 | 162.1 > 134.1 |
| Collision Energy (eV) | Analyte Dependent | 25 |
| Declustering Potential (V) | Analyte Dependent | 60 |
MRM: Multiple Reaction Monitoring
Visualizations
Application Notes and Protocols for the Synthesis and ADME Studies of Radiolabeled 7-Hydroxycarbostyril
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the synthesis of radiolabeled 7-Hydroxycarbostyril and its subsequent use in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. This compound, also known as 7-hydroxy-2(1H)-quinolinone, is a key metabolite of the atypical antipsychotic drug aripiprazole. Understanding its pharmacokinetic profile is crucial for a complete characterization of the parent drug's disposition and potential drug-drug interactions. The use of radiolabeled compounds is the gold standard for such studies, allowing for sensitive and quantitative analysis of the compound and its metabolites in various biological matrices. This document outlines the necessary protocols for radiolabeling, in vitro ADME assays, and provides a framework for in vivo pharmacokinetic studies.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound can be achieved by introducing a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H), into the molecule. The choice of isotope and labeling position should be carefully considered to ensure metabolic stability of the label. For ADME studies, a metabolically stable position is crucial to accurately trace the fate of the molecule.
Proposed Synthesis of [¹⁴C]-7-Hydroxycarbostyril
A plausible synthetic route for [¹⁴C]-7-Hydroxycarbostyril involves a late-stage introduction of the ¹⁴C label. One potential strategy is to utilize a precursor that can be carboxylated with [¹⁴C]CO₂. An alternative approach involves the synthesis starting from a simple, commercially available ¹⁴C-labeled building block.
Protocol: Synthesis of [¹⁴C]-7-Hydroxycarbostyril via a Multi-step Synthesis
This protocol is a proposed synthetic route and may require optimization.
Materials:
-
3-Methoxyaniline
-
[¹⁴C]-Malonic acid
-
Phosphorus oxychloride (POCl₃)
-
Aluminum chloride (AlCl₃)
-
Hydrobromic acid (HBr)
-
Appropriate solvents (e.g., diphenyl ether, toluene, methanol)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Synthesis of [¹⁴C]-N-(3-methoxyphenyl)malonamic acid. React 3-methoxyaniline with [¹⁴C]-malonic acid in a suitable solvent.
-
Step 2: Cyclization to [¹⁴C]-7-methoxy-4-hydroxy-2(1H)-quinolone. Heat the product from Step 1 with a dehydrating agent like POCl₃ in a high-boiling solvent such as diphenyl ether to induce cyclization.
-
Step 3: Reduction to [¹⁴C]-7-methoxy-2(1H)-quinolone. The 4-hydroxy group is removed via a standard reduction method.
-
Step 4: Demethylation to [¹⁴C]-7-hydroxy-2(1H)-quinolone (this compound). Cleave the methyl ether using a demethylating agent like HBr or AlCl₃ to yield the final product.
-
Purification and Characterization. The final product should be purified by preparative HPLC. The radiochemical purity and specific activity should be determined by analytical HPLC with radiometric detection and mass spectrometry.
In Vitro ADME Studies
A battery of in vitro assays should be performed to characterize the ADME properties of radiolabeled this compound. These studies provide essential data on the compound's permeability, metabolic stability, potential for drug-drug interactions, and protein binding.
Experimental Protocols
1. Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.
-
Assay Procedure:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Radiolabeled this compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment at various time points.
-
The amount of radioactivity in the samples is quantified by liquid scintillation counting.
-
The apparent permeability coefficient (Papp) is calculated in both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
2. Metabolic Stability Assay
This assay determines the rate of metabolism of the compound in liver microsomes or hepatocytes.
-
Incubation: Radiolabeled this compound is incubated with human liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for Phase I metabolism, UDPGA and PAPS for Phase II).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by HPLC with radiometric detection.
-
Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
3. Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of this compound to inhibit major CYP isoforms.
-
Incubation: Human liver microsomes are incubated with a specific CYP isoform substrate in the presence and absence of varying concentrations of this compound.
-
Analysis: The formation of the metabolite of the specific substrate is measured by LC-MS/MS.
-
Data Analysis: The IC₅₀ value (concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.
4. Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to plasma proteins.
-
Method: Equilibrium
Application of 7-Hydroxycarbostyril and its Derivatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest as potential inhibitors of various enzymes implicated in a range of diseases. The inherent fluorescent properties of the carbostyril ring system also make it an attractive core for the development of fluorescent probes for enzyme activity assays. This document provides detailed application notes and protocols for the use of this compound derivatives in enzyme inhibition assays, with a focus on carbonic anhydrases and the potential application in fluorescence-based assays. While direct inhibitory data for the parent this compound is not extensively documented in publicly available literature, its structural analogs and derivatives have shown promising activity.
I. Inhibition of Carbonic Anhydrases by 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives
Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, a close structural analog of this compound, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms.[1][2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are established therapeutic targets for various conditions, including glaucoma, epilepsy, and cancer.
Quantitative Data
The inhibitory activity of several 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives against four human CA isoforms (hCA I, hCA II, hCA IV, and hCA IX) has been determined. Notably, these compounds displayed selective inhibition towards the tumor-associated isoform hCA IX.[1][2]
| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) (µM) |
| Dipeptide Derivative 1 | hCA IX | 37.7 - 86.8 |
| Dipeptide Derivative 2 | hCA XII | 2.0 - 8.6 |
Data synthesized from multiple derivatives reported in the literature. For specific values of individual compounds, refer to the cited literature.
II. Role as a Scaffold for Acetylcholinesterase Inhibitors
7-Hydroxyquinolin-2(1H)-one serves as a key starting material for the synthesis of more complex molecules with therapeutic potential. For instance, it is a precursor in the synthesis of derivatives that have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. While inhibitory data for the parent compound is not provided in this context, this highlights its importance as a foundational structure in drug discovery.
III. Application in Fluorescence-Based Enzyme Assays
The 7-hydroxycoumarin scaffold, which is structurally analogous to this compound, is widely utilized in the development of fluorescent probes for enzyme assays. These assays leverage the change in fluorescence intensity or wavelength upon enzymatic action on a coumarin-based substrate. This principle can be applied to design assays for a wide range of enzymes, including hydrolases and oxidases.
Derivatives of 7-hydroxycoumarin have been successfully employed as affinity-based fluorescent probes for competitive binding studies of the macrophage migration inhibitory factor (MIF). In such assays, the binding of the fluorescent probe to the enzyme's active site leads to a change in its fluorescence properties. The displacement of this probe by a potential inhibitor can be monitored by the reversal of this fluorescence change, allowing for the determination of the inhibitor's binding affinity.
Experimental Protocols
A. Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is adapted from methods used to assess the inhibition of human carbonic anhydrase isoforms by 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives.
1. Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The enzyme activity is determined using a stopped-flow instrument by observing the pH change associated with the formation of bicarbonate and a proton.
2. Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
7-amino-3,4-dihydroquinolin-2(1H)-one derivative (or other test inhibitor)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
3. Procedure:
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Equilibrate the buffer, enzyme solution, and CO₂-saturated water to the desired temperature (e.g., 25 °C).
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the enzymatic reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
B. General Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a general colorimetric protocol that can be adapted to screen this compound derivatives for AChE inhibitory activity.
1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
2. Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)
-
Test inhibitor (this compound derivative)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor at various concentrations (or solvent for control)
-
DTNB solution
-
-
Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC₅₀ value from the dose-response curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Enzyme Inhibition Screening
Caption: A generalized workflow for screening and characterizing enzyme inhibitors.
Hypothetical Signaling Pathway Inhibition
If a this compound derivative were found to inhibit a key signaling kinase (e.g., a hypothetical "Signal Kinase"), the following diagram illustrates its potential impact on a downstream pathway.
Caption: Simplified diagram of a signaling pathway with hypothetical kinase inhibition.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. While more research is needed to fully elucidate the inhibitory profile of the parent compound, its derivatives have demonstrated significant and selective inhibition of enzymes such as carbonic anhydrase. Furthermore, the inherent fluorescence of the carbostyril core suggests a strong potential for its application in the development of fluorescent probes for high-throughput screening and detailed mechanistic studies of enzyme inhibition. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic and diagnostic potential of this versatile chemical scaffold.
References
- 1. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 7-Hydroxycarbostyril Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Hydroxycarbostyril.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the two-step synthesis process. Here’s a breakdown of potential causes and solutions:
-
Step 1: Amide Formation (m-aminophenol with 3-chloropropionyl chloride)
-
Incomplete Reaction: Ensure the molar ratio of m-aminophenol to 3-chloropropionyl chloride is optimized. A slight excess of the acid chloride may be used, but a large excess can lead to side reactions. The reaction is often carried out at room temperature or below (0°C) to control exothermicity.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (m-aminophenol) is consumed.
-
Base Selection: The choice and amount of base (e.g., sodium bicarbonate, triethylamine) are critical for neutralizing the HCl generated. Insufficient base can halt the reaction, while an inappropriate base might lead to side product formation.[1][2]
-
Solvent Issues: The solvent should be inert to the reactants. Ethyl acetate is a common choice.[1] Ensure the solvent is dry, as water can react with 3-chloropropionyl chloride.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Catalyst Activity: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this step and is highly sensitive to moisture. Use fresh, high-quality AlCl₃ and perform the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
Reaction Temperature: The cyclization step typically requires high temperatures (e.g., 155-165°C or even up to 210°C).[1] However, excessively high temperatures can lead to charring and decomposition of the product. Careful temperature control is crucial.
-
Formation of Isomers: The Friedel-Crafts reaction can sometimes yield a mixture of isomers. While this compound is the desired product, other positional isomers may form, reducing the yield of the target molecule. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.
-
Intermolecular vs. Intramolecular Reaction: In some cases, intermolecular reactions can occur, leading to polymer formation instead of the desired intramolecular cyclization. This can sometimes be mitigated by using high dilution conditions, although this is not always practical on a large scale.
-
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize them?
A2: The most common byproduct is the formation of positional isomers during the Friedel-Crafts cyclization. Additionally, if the starting materials are not pure, impurities can be carried through the synthesis.
-
Isomer Formation: The cyclization of 3-chloro-N-(3-hydroxyphenyl)propionamide can potentially lead to the formation of 5-hydroxycarbostyril. The reaction conditions, particularly the catalyst and temperature, can influence the regioselectivity of the reaction.
-
Side reactions of 3-chloropropionyl chloride: This reagent can react with any nucleophiles present in the reaction mixture. Ensuring a clean reaction setup and pure starting materials is important.
-
Minimization Strategies:
-
Purification of Intermediate: Purifying the 3-chloro-N-(3-hydroxyphenyl)propionamide intermediate before the cyclization step can significantly reduce the formation of byproducts in the final step.
-
Optimization of Cyclization Conditions: A systematic optimization of the Lewis acid catalyst, solvent, and temperature for the cyclization step can help to favor the formation of the desired 7-hydroxy isomer.
-
Q3: The purification of this compound is proving to be difficult. What are the recommended purification methods?
A3: Purification can indeed be challenging due to the product's polarity and potential for contamination with isomers.
-
Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical. Mixtures of polar and non-polar solvents, such as ethanol/water or methanol/water, can be effective.
-
Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.
-
Activated Carbon Treatment: In some cases, treatment with activated carbon can be used to remove colored impurities.
Quantitative Data Summary
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| Method A | m-aminophenol, 3-chloropropionyl chloride | 1. NaHCO₃2. AlCl₃, N,N-dimethylacetamide | Ethyl Acetate | 1. Room Temp2. Heating | High | |
| Method B | 3-(m-methoxyphenyl)propionyl chloride (3-MPCA) | AlCl₃ | Chlorobenzene | 120°C | 4% (as part of a mixture) | |
| Method C | 3-hydroxy-N-phenylpropionamide (3-HPCA) | AlCl₃, KCl, NaCl | None (melt) | 155-165°C | Not explicitly stated, but implies solidification issues |
Experimental Protocols
Method A: Two-Step Synthesis via Friedel-Crafts Cyclization
Step 1: Synthesis of 3-chloro-N-(3-hydroxyphenyl)propionamide
-
To a stirred mixture of m-aminophenol and sodium bicarbonate in ethyl acetate, slowly add 3-chloropropionyl chloride at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude intermediate.
Step 2: Synthesis of this compound
-
To a mixture of the crude 3-chloro-N-(3-hydroxyphenyl)propionamide from Step 1, add aluminum chloride and N,N-dimethylacetamide.
-
Heat the reaction mixture under stirring. The exact temperature may need to be optimized but can be in the range of 155-165°C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it into cold water.
-
The solid product can be collected by filtration, washed with water, and then purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: 7-Hydroxycarbostyril Synthesis Scale-Up
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up of 7-Hydroxycarbostyril synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
Q2: What are the primary challenges when scaling up this synthesis?
The main challenges encountered during scale-up include managing the reaction's exothermic nature, dealing with the solidification of the reaction mixture upon cooling, ensuring the quality of the Lewis acid catalyst, and controlling the formation of impurities, particularly the 5-hydroxy isomer.
Q3: How critical is the quality of aluminum chloride (AlCl₃)?
The quality of AlCl₃ is crucial for the success of the reaction. It must be anhydrous, as moisture can hydrolyze the AlCl₃ to aluminum hydroxide, inactivating the catalyst and leading to significantly lower yields and an increase in side products. It is advisable to use a freshly opened container of high-purity AlCl₃ for each reaction.
Q4: What are the key safety precautions to consider during scale-up?
The reaction is highly exothermic and involves corrosive and moisture-sensitive reagents. Key safety measures include:
-
Conducting the reaction in a well-ventilated area or a fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful, controlled addition of reagents to manage the exotherm.
-
Having a quenching plan and necessary materials readily available in case of a thermal runaway.
Q5: What analytical methods are recommended for monitoring reaction progress and final product purity?
High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for monitoring the reaction and assessing the purity of the final this compound product. It can effectively separate the desired product from the starting material and major impurities like the 5-hydroxy isomer.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Low or No Product Yield
| Symptom | Possible Cause | Recommended Solution(s) |
| Reaction does not proceed, or the yield is very low. | Inactive Lewis Acid: The AlCl₃ may have been deactivated by moisture. | - Use a new, unopened container of anhydrous AlCl₃.- Handle AlCl₃ in a dry environment (e.g., glove box) to prevent exposure to atmospheric moisture. |
| Insufficient Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. | - Ensure the reaction mixture reaches the target temperature (typically 155-165°C).- Use a high-boiling point solvent to achieve and maintain the required temperature uniformly. | |
| Incomplete Reaction: The reaction time may be insufficient for the reaction to go to completion. | - Monitor the reaction progress using HPLC.- Extend the reaction time if starting material is still present. |
Poor Product Purity
| Symptom | Possible Cause | Recommended Solution(s) |
| High levels of 5-hydroxy-3,4-dihydro-2(1H)-quinolinone isomer. | Suboptimal Reaction Temperature: The reaction temperature may be influencing the regioselectivity of the cyclization. | - Maintain strict control over the reaction temperature, keeping it within the optimal range of 155-165°C. |
| Inefficient Mixing: Poor mixing can lead to localized temperature gradients and non-uniform reaction conditions, favoring side product formation. | - Improve agitation, especially at scale.- The addition of salts like NaCl can help to create a more mobile slurry, improving mixing. | |
| Presence of dark, tar-like byproducts. | Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material or product. | - Carefully control the rate of reagent addition to manage the exotherm.- Ensure the cooling system is adequate for the scale of the reaction. |
| Reaction "Hot Spots": Localized overheating due to poor mixing. | - Increase the stirring speed.- Use a reactor with appropriate baffles to improve mixing efficiency. |
Operational and Handling Issues
| Symptom | Possible Cause | Recommended Solution(s) |
| The reaction mixture solidifies upon cooling. | Physical Properties of the Reaction Mixture: The product and catalyst complex are known to solidify at temperatures around 100°C. | - Quench the reaction at a higher temperature by slowly adding it to a cold, acidic solution.- Consider using a high-boiling point co-solvent to keep the mixture more fluid at lower temperatures. |
| Difficult to stir the reaction mixture. | High Viscosity or Slurry Formation: The reaction mixture can |
Technical Support Center: Minimizing Ion Suppression of 7-Hydroxycarbostyril in Electrospray Ionization
Welcome to the technical support center for the analysis of 7-Hydroxycarbostyril using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where components in the sample, other than this compound, interfere with its ionization in the ESI source. This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis. Biological matrices like plasma and urine contain numerous endogenous compounds (e.g., phospholipids, salts, proteins) that are common causes of ion suppression.
Q2: How can I determine if my this compound analysis is affected by ion suppression?
A2: A post-column infusion experiment is the standard method to identify and visualize ion suppression zones within your chromatographic run. This technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A dip in the constant baseline signal upon injection of an extracted blank matrix sample indicates the retention times where ion suppression is occurring.
Q3: What are the most effective strategies to minimize ion suppression for this compound?
A3: The most effective strategies to combat ion suppression fall into three main categories:
-
Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple Protein Precipitation (PPT).
-
Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce suppression.
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction during data processing.
Troubleshooting Guides
Issue 1: Low or no signal for this compound
This is a common symptom of significant ion suppression. Follow this troubleshooting workflow:
Issue 2: Poor reproducibility of this compound quantification
Inconsistent ion suppression between samples can lead to poor reproducibility.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Typical Analyte Recovery (%) | Expected Ion Suppression (%)* | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 30 - 70% | Simple, fast, and inexpensive. | Least effective at removing phospholipids and other interfering matrix components, leading to higher ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 10 - 40% | Good for removing non-polar interferences. | Can be labor-intensive, require large solvent volumes, and may form emulsions. |
| Solid-Phase Extraction (SPE) | 80 - 95% | < 20% | Highly effective and versatile for removing a wide range of interferences, can be automated. | Requires method development and can be more expensive. |
*A lower percentage indicates less ion suppression.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol helps to identify chromatographic
Technical Support Center: Optimization of 7-Hydroxycarbostyril Extraction from Tissues
Welcome to the technical support center for the extraction of 7-Hydroxycarbostyril from tissue samples. This compound is the primary active metabolite of the atypical antipsychotic drug aripiprazole. Accurate quantification in tissues is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide provides detailed protocols, frequently asked questions, and troubleshooting advice to help researchers and scientists optimize their extraction recovery and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissues?
A1: The three most widely used techniques for extracting this compound and its parent compound, aripiprazole, from tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The final determination is typically performed using Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[2][3]
Q2: How should I prepare tissue samples before extraction?
A2: Proper tissue preparation is critical. Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation. Before extraction, weigh a portion of the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice to create a uniform suspension. The homogenization process ensures consistent sampling and efficient extraction.
Q3: How do I choose the best extraction method for my experiment?
A3: The choice depends on your specific needs:
-
Protein Precipitation (PPT): Choose this method for high-throughput and speed. It is a simple and cost-effective technique but may result in a less clean extract, which can lead to matrix effects in the LC-MS/MS analysis.[4][5]
-
Liquid-Liquid Extraction (LLE): This method offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. It requires more manual effort and larger solvent volumes.
-
Solid-Phase Extraction (SPE): Select SPE for the cleanest extracts and highest concentration factors. It is excellent for removing interfering matrix components but is the most time-consuming and expensive of the three methods. A weak cation exchange mixed-mode resin is often effective for aripiprazole and its metabolites.
Q4: What is "extraction recovery" and what is a typical recovery rate for this compound?
A4: Extraction recovery is the percentage of the total analyte of interest that is successfully extracted from the sample matrix. For this compound and aripiprazole, typical recovery rates vary by method. LLE methods often report recoveries between 74-80%. SPE methods have shown recoveries exceeding 72%. Some highly optimized LC-MS/MS methods have reported recoveries over 95%. It is essential to determine the recovery during method validation for your specific tissue type and protocol.
Q5: What are matrix effects and how can they be minimized?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. This can compromise the accuracy and precision of the results. To minimize them, use a more rigorous cleanup method like SPE to remove interfering components. Additionally, employing a stable isotope-labeled internal standard (SIL-IS), such as aripiprazole-D8, can effectively compensate for matrix effects.
Experimental Workflows and Decision Guides
The following diagrams illustrate the general experimental workflow, a guide for selecting the appropriate extraction method, and a troubleshooting flowchart for common issues.
Caption: General workflow for this compound extraction from tissue.
Caption: Decision guide for selecting an appropriate extraction method.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Recovery | 1. Incomplete Tissue Homogenization: Large tissue particles trap the analyte. | Ensure the tissue is completely homogenized to a uniform suspension. Use a bead beater for tough tissues. |
| 2. Suboptimal pH: The analyte's charge state may prevent efficient partitioning or binding. | Adjust the pH of the sample homogenate. For LLE with organic solvents or SPE with a cation exchange sorbent, a basic pH is often required. | |
| 3. Incorrect Solvent Choice (LLE/PPT): The solvent may have incorrect polarity to efficiently extract the analyte or precipitate proteins. | For PPT, use cold acetonitrile. For LLE, test solvents like methyl tert-butyl ether or diethyl ether. | |
| 4. Insufficient Vortexing/Mixing: Incomplete mixing leads to poor extraction efficiency. | Vortex samples vigorously for at least 1 minute at each mixing step. | |
| 5. Analyte Degradation: The metabolite is sensitive to temperature or enzymatic activity. | Keep samples on ice throughout the procedure and use fresh tissue whenever possible. | |
| High Variability (Poor Precision) | 1. Inaccurate Pipetting: Inconsistent volumes of sample, internal standard, or solvents. | Use calibrated pipettes and ensure proper technique, especially with viscous tissue homogenates. |
| 2. Inconsistent Sample Matrix: Variation between tissue samples. | Ensure the tissue homogenate is well-mixed before aliquoting for extraction. | |
| 3. Variable Protein Precipitation: Inconsistent crashing of proteins. | Add precipitation solvent quickly and vortex immediately and consistently for all samples. | |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of Phospholipids: Common in simple PPT extracts, phospholipids can suppress the analyte signal. | Use a cleaner method like SPE, which is more effective at removing phospholipids. |
| 2. Insufficient Chromatographic Separation: Analyte peak co-elutes with interfering compounds. | Optimize the UPLC gradient to better separate the analyte from matrix components. | |
| 3. High Salt Concentration: Salts from buffers can interfere with ionization. | Ensure the final extract is not high in non-volatile salts. If necessary, perform a desalting step. | |
| Clogged SPE Cartridge | 1. Particulates in Sample: Tissue debris clogs the SPE frit. | Centrifuge the tissue homogenate at high speed (e.g., >10,000 x g) after homogenization and before loading onto the SPE cartridge. |
| 2. Precipitated Proteins: Proteins crash out upon contact with the SPE sorbent or conditioning solvent. | Perform a protein precipitation step before loading the sample onto the SPE cartridge. |
digraph "Troubleshooting Flowchart" { graph [fontname="Arial", fontsize=12, label="Troubleshooting Flowchart for Low Analyte Recovery", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Low or Inconsistent Recovery Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_homo [label="Is tissue fully homogenized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_homo [label="Re-optimize homogenization protocol\n(e.g., use bead beater).", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Is sample pH optimized\nfor the extraction method?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_ph [label="Adjust sample pH before extraction.\nVerify with test samples.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Is the extraction solvent\nappropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_solvent [label="Test alternative solvents\n(e.g., MTBE for LLE) or\nensure correct SPE phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mixing [label="Is vortexing/mixing\nsufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_mixing [label="Increase vortex time and ensure\nvigorous, consistent mixing.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Recovery Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> check_homo; check_homo -> sol_homo [label="No"]; sol_homo -> check_ph [style=dashed]; check_homo -> check_ph [label="Yes"]; check_ph -> sol_ph [label="No"]; sol_ph -> check_solvent [style=dashed]; check_ph -> check_solvent [label="Yes"]; check_solvent -> sol_solvent [label="No"]; sol_solvent -> check_mixing [style=dashed]; check_solvent -> check_mixing [label="Yes"]; check_mixing -> sol_mixing [label="No"]; sol_mixing -> end [style=dashed]; check_mixing -> end [label="Yes"];
}
Caption: Troubleshooting flowchart for low analyte recovery.
Quantitative Data Summary
The following tables summarize typical performance metrics for common extraction methods used for aripiprazole and its metabolites.
Table 1: Comparison of Common Extraction Methods
| Method | Typical Recovery | Precision (%CV) | Pros | Cons |
| Protein Precipitation (PPT) | 85-100% (variable) | < 15% | Fast, inexpensive, high-throughput | "Dirty" extract, high risk of matrix effects |
| Liquid-Liquid Extraction (LLE) | 74-97% | < 15% | Cleaner than PPT, moderate cost | Labor-intensive, uses large solvent volumes |
| Solid-Phase Extraction (SPE) | > 72% | < 14% | Cleanest extract, high concentration factor | Slow, expensive, requires method development |
Table 2: Typical Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value (Aripiprazole in Brain Tissue) |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy 80-120% | 1.5 ng/g |
| Precision (CV%) | ≤ 15% (except LLOQ ≤ 20%) | < 14% |
| Accuracy (% Nominal) | 85-115% (except LLOQ 80-120%) | Within 14% of nominal |
Detailed Experimental Protocols
Note: These are generalized protocols. Always validate the method for your specific tissue matrix and instrumentation. Use a stable isotope-labeled internal standard (e.g., aripiprazole-D8) for best results, spiking it into the sample before extraction.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This is the fastest but least clean method, suitable for high-throughput screening.
-
Homogenization: Homogenize 100 mg of frozen tissue in 300 µL of cold PBS.
-
Aliquoting: Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add your internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex to dissolve.
-
Final Centrifugation: Centrifuge one last time to pellet any remaining particulates before transferring to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT.
-
Homogenization: Homogenize 100 mg of frozen tissue in 300 µL of cold PBS.
-
Aliquoting: Transfer 100 µL of the tissue homogenate to a 2 mL tube.
-
Internal Standard: Add your internal standard solution.
-
Basification: Add 50 µL of a basic solution (e.g., 1 M sodium carbonate) to adjust the pH > 9. Vortex briefly.
-
Extraction Solvent: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 2 minutes, then gently mix on a rotator for 10 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This method provides the cleanest sample and is ideal for removing matrix interferences. This protocol is based on a mixed-mode cation exchange sorbent.
-
Sample Pre-treatment: Perform a protein precipitation step as described in Protocol 1 (Steps 1-7). This is crucial to prevent clogging the SPE cartridge.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge. Allow it to pass through slowly (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes to remove residual wash solvents.
-
Elution: Elute the this compound and internal standard by passing 1 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol) through the cartridge. Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis.
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Determination of aripiprazole in rat plasma and brain using ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
Challenges in the purification of 7-Hydroxycarbostyril by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Hydroxycarbostyril by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the chromatographic purification of this compound?
A1: The purification of this compound, a quinolinone derivative, can present several challenges. Due to its chemical structure, which includes a hydroxyl group and a lactam, researchers may face issues such as:
-
Poor solubility in common chromatography solvents, which can complicate sample preparation and injection.
-
Strong interaction with silica gel , leading to peak tailing, streaking, or even irreversible adsorption on the column. This is often due to the basic nature of the quinoline nitrogen.
-
Co-elution with structurally similar impurities , such as regioisomers or precursors from the synthesis, which may have very similar polarities.
-
Compound degradation on acidic stationary phases like silica gel.
Q2: My this compound is streaking on the TLC plate and column. What is the cause and how can I fix it?
A2: Streaking is a common issue when purifying quinoline derivatives on silica gel.[1] This is primarily due to the strong interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups on the silica surface.[1] To mitigate this, you can:
-
Add a basic modifier to your mobile phase. A small amount of triethylamine (NEt₃), typically 0.5-2%, can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]
-
Use an alternative stationary phase . Consider using a less acidic stationary phase like neutral or basic alumina.[1]
-
Switch to reverse-phase chromatography . In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18), which can prevent the strong interactions causing streaking.[1]
Q3: I am having difficulty separating this compound from a very similar impurity. What chromatographic strategies can I employ?
A3: Separating compounds with similar polarities, such as regioisomers, is a significant challenge. To improve separation, consider the following:
-
Optimize the mobile phase in normal-phase chromatography . A less polar solvent system can increase the retention time of both compounds, potentially enhancing their separation.
-
Employ reverse-phase HPLC . This technique often provides higher resolution for separating closely related compounds. You can optimize the separation by adjusting the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water) and the pH.
-
Consider an alternative purification method . If chromatographic methods are insufficient, techniques like crystallization or derivatization to alter the polarity of one compound could be effective. For some quinoline derivatives, purification via picrate salt formation has been successful.
Q4: What are the best starting solvents for dissolving this compound for chromatography?
-
Start with solvents in which the compound is at least sparingly soluble, such as methanol, acetonitrile, or a mixture of these with water.
-
For sample injection in HPLC, it is ideal to dissolve the sample in the initial mobile phase to avoid peak distortion.
-
Gentle heating and sonication can aid dissolution, but always check for compound stability under these conditions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Strong interaction with silica gel | Add 0.5-2% triethylamine to the mobile phase. Use a neutral or basic alumina column. Switch to a reverse-phase (C18) column. |
| Column overload | Reduce the amount of sample loaded onto the column. |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column degradation | Use a guard column to protect the analytical column. Ensure the mobile phase pH is compatible with the column. |
Problem 2: Irreproducible Retention Times
| Possible Cause | Solution |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use a buffered mobile phase to maintain a constant pH. |
| Fluctuation in column temperature | Use a column oven to maintain a constant temperature. |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Air bubbles in the system | Degas the mobile phase before use. |
Problem 3: No or Low Recovery of the Compound
| Possible Cause | Solution |
| Irreversible adsorption on the column | Add a basic modifier like triethylamine to the mobile phase in normal-phase chromatography. Use a different stationary phase (alumina or reverse-phase). |
| Compound degradation | Check the stability of this compound in the chosen mobile phase and on the stationary phase. Avoid highly acidic or basic conditions if the compound is unstable. |
| Compound precipitation in the system | Ensure the sample remains dissolved in the mobile phase. The sample solvent should be miscible with the mobile phase. |
Experimental Protocols
The following are suggested starting protocols for the purification of this compound. Optimization will likely be required based on your specific sample and impurity profile.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is a starting point for a rapid, larger-scale purification.
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Column and Solvents:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). Add 0.5% triethylamine to the mobile phase to prevent peak tailing.
-
-
Elution:
-
Load the sample onto the column.
-
Begin elution with the starting mobile phase composition.
-
Gradually increase the polarity of the mobile phase to elute the compound.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
Protocol 2: Reverse-Phase HPLC
This protocol is suitable for high-resolution purification and analysis.
Methodology:
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of this compound).
-
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water, ideally mimicking the initial mobile phase conditions.
-
Injection and Analysis: Inject the sample and monitor the chromatogram for the elution of the purified compound.
Data Presentation
Table 1: Suggested Mobile Phase Systems for Chromatography of this compound
| Chromatography Mode | Stationary Phase | Mobile Phase System | Modifier | Notes |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate | 0.5-2% Triethylamine | Good for initial cleanup. The modifier is crucial to prevent peak tailing. |
| Normal-Phase | Alumina (Neutral or Basic) | Dichloromethane/Methanol | None typically needed | An alternative to silica for basic compounds. |
| Reverse-Phase | C18 | Water/Acetonitrile | 0.1% Formic Acid or Acetic Acid | Provides high resolution. The acidic modifier helps to achieve sharp peaks. |
| Reverse-Phase | C18 | Water/Methanol | 0.1% Formic Acid or Acetic Acid | Methanol can offer different selectivity compared to acetonitrile. |
Visualizations
Caption: Troubleshooting workflow for chromatographic purification.
Caption: General experimental workflow for purification.
References
Technical Support Center: Method Development for Resolving 7-Hydroxycarbostyril from its Isomers
Welcome to the technical support center for the analytical resolution of 7-Hydroxycarbostyril and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating this compound from its positional isomers?
A1: The most prevalent and effective techniques for the resolution of this compound from its isomers, such as 3-, 4-, 6-, and 8-Hydroxycarbostyril, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The choice of technique often depends on the specific isomers being separated, the required sensitivity, and the available instrumentation.
Q2: Which HPLC column is recommended for the separation of this compound and its isomers?
A2: While a standard C18 column can be used as a starting point, for enhanced selectivity of aromatic positional isomers, a phenyl-hexyl or other phenyl-type column is often recommended.[1][2][3] These columns provide alternative selectivity through π-π interactions with the aromatic rings of the carbostyril isomers, which can significantly improve resolution compared to the purely hydrophobic interactions of a C18 phase.[1][2]
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: this compound and its isomers are polar, non-volatile compounds. Gas chromatography requires analytes to be volatile to travel through the column. Therefore, a derivatization step, typically silylation, is essential to convert the polar hydroxyl and amine groups into less polar, more volatile trimethylsilyl (TMS) ethers, allowing for their analysis by GC-MS.
Q4: How can I improve the separation of this compound isomers in Capillary Electrophoresis?
A4: In Capillary Electrophoresis (CE), optimizing the background electrolyte (BGE) is crucial. Key parameters to adjust are the pH and the use of additives. For isomers of compounds like quinolones, adjusting the pH affects the charge state of the molecules, influencing their electrophoretic mobility. The addition of chiral selectors, such as cyclodextrins, to the BGE is a common and effective strategy for resolving both positional and chiral isomers by forming transient diastereomeric complexes with different mobilities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Poor resolution between this compound and its isomers.
| Possible Cause | Suggested Solution |
| Inappropriate stationary phase | Switch from a standard C18 column to a phenyl-hexyl or other phenyl-type column to leverage π-π interactions for improved selectivity. |
| Suboptimal mobile phase composition | Optimize the organic modifier (acetonitrile or methanol) gradient and the aqueous phase pH. A shallow gradient can improve the separation of closely eluting peaks. For ionizable compounds like hydroxycarbo-styrils, adjusting the pH of the mobile phase can significantly alter retention and selectivity. |
| Inadequate method parameters | Adjust the flow rate (lower flow rates can increase resolution) and column temperature (can affect selectivity). |
Issue: Peak tailing for this compound.
| Possible Cause | Suggested Solution |
| Secondary interactions with residual silanols on the column | Use a modern, end-capped column. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups. |
| Column overload | Reduce the sample concentration or injection volume. |
| Mismatch between sample solvent and mobile phase | Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No peaks or very small peaks detected for derivatized this compound isomers.
| Possible Cause | Suggested Solution |
| Incomplete derivatization | Ensure the sample is completely dry before adding the silylation reagent (e.g., BSTFA with 1% TMCS). Optimize the reaction temperature and time. |
| Degradation of derivatives | Analyze the derivatized sample as soon as possible, as silyl ethers can be sensitive to moisture. |
| Inappropriate GC inlet temperature | A low inlet temperature may not ensure complete volatilization, while a temperature that is too high can cause degradation. Optimize the inlet temperature. |
Capillary Electrophoresis (CE)
Issue: Co-migration of this compound and its isomers.
| Possible Cause | Suggested Solution |
| Insufficient difference in charge-to-size ratio | Optimize the pH of the background electrolyte to maximize differences in the ionization state of the isomers. |
| Similar electrophoretic mobilities | Add a selector to the background electrolyte. Cyclodextrins (e.g., β-cyclodextrin or its derivatives) are effective for separating isomers by forming inclusion complexes with varying stabilities. |
| Electroosmotic flow (EOF) issues | If using a bare fused-silica capillary, ensure consistent EOF by properly conditioning the capillary. Alternatively, use a coated capillary to suppress or reverse the EOF. |
Experimental Protocols
HPLC Method for the Resolution of this compound and its Positional Isomers
This protocol is a starting point and may require optimization for your specific mixture of isomers and instrument.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 0.1 mg/mL.
GC-MS Method for the Analysis of this compound Isomers
This protocol requires a derivatization step to make the analytes volatile.
-
Sample Derivatization (Silylation):
-
Evaporate a solution containing the this compound isomers to complete dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 1 hour.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Inlet Temperature: 270 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Capillary Electrophoresis Method for Isomer Separation
This protocol utilizes a cyclodextrin additive for enhanced separation.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM beta-cyclodextrin.
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH (20 min), water (20 min), and BGE (30 min). Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).
-
Sample Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
Visualizations
Caption: A typical workflow for the HPLC analysis of this compound and its isomers.
Caption: A decision tree for troubleshooting poor isomer resolution in HPLC.
Caption: The essential derivatization step for GC-MS analysis of this compound.
References
- 1. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Guide to 7-Hydroxycarbostyril Quantification Methods in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 7-Hydroxycarbostyril, a key metabolite of several pharmaceutical compounds. The data presented is compiled from various single-laboratory validation studies to offer insights into the performance of different analytical techniques. While not a direct inter-laboratory comparison, this guide serves as a valuable resource for method selection and development.
The primary analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, particularly for less complex matrices or when higher concentration levels are expected.
Quantitative Performance Data
The following table summarizes the performance characteristics of various methods for the quantification of this compound (often referred to as OPC3373 in the context of aripiprazole metabolism) and structurally related compounds. This data is extracted from individual studies and provides a benchmark for expected method performance.
| Analytical Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% CV) | Accuracy (% Recovery) |
| UPLC-MS/MS | Urine | 25 | 25 - 5000 | < 11.0 | 83.4 - 116.6 |
| LC-MS/MS | Plasma | 0.1 | 0.1 - 100 | < 7.3 | 90.2 - 108.8 |
| GC-MS | Serum | 6.9 | 8 - 250 | Within acceptable ranges | Within acceptable ranges |
| HPLC-UV | Plasma | Not Specified | 0.5 - 50 | Not Specified | Not Specified |
Note: LLOQ (Lower Limit of Quantification), CV (Coefficient of Variation). Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting analytes from biological matrices like plasma or serum.
-
Procedure:
-
To 100 µL of plasma/serum sample, add an internal standard.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing 0.1% formic acid).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Chromatographic and Mass Spectrometric Conditions (UPLC-MS/MS)
The following conditions are typical for the analysis of this compound and related compounds.
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase column, such as a C18 or HSS T3 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 2mM ammonium acetate with formic acid in water.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase to elute the analyte.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Precursor and product ions for this compound would be specifically monitored.
-
Visualized Experimental Workflow
The following diagrams illustrate the key stages in a typical bioanalytical workflow for the quantification of this compound.
A Comparative Analysis of the Pharmacokinetic Profiles of Aripiprazole and its Active Metabolite, 7-Hydroxycarbostyril
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the atypical antipsychotic aripiprazole and its principal active metabolite, 7-Hydroxycarbostyril, also known as dehydro-aripiprazole. The following sections present a quantitative comparison of their pharmacokinetic parameters, detailed experimental methodologies for their assessment, and visual representations of their metabolic and signaling pathways.
Data Presentation: Quantitative Pharmacokinetic Parameters
The pharmacokinetic profiles of aripiprazole and its active metabolite, dehydro-aripiprazole, are critical to understanding the drug's overall efficacy and safety profile. Dehydro-aripiprazole exhibits a similar affinity for D2 receptors as the parent drug and contributes significantly to the total clinical effect. Below is a summary of their key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Aripiprazole | This compound (Dehydro-aripiprazole) | Reference |
| Mean Elimination Half-life (t½) | ~75 hours | ~94 hours | [1] |
| In CYP2D6 Poor Metabolizers: ~146 hours | - | [2][3] | |
| Time to Peak Plasma Concentration (Tmax) (Oral) | 3 to 5 hours | Slower than aripiprazole | [1] |
| Apparent Volume of Distribution (Vd/F) | 4.9 L/kg (extensive extravascular distribution) | - | [1] |
| Protein Binding | >99% (primarily to albumin) | >99% (primarily to albumin) | |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | Further metabolized, with CYP3A4 playing a significant role in its elimination | |
| Bioavailability (Oral) | 87% | - | |
| Active Moiety Contribution | Major contributor to clinical activity | Represents approximately 40% of aripiprazole exposure in plasma |
Experimental Protocols
The characterization of the pharmacokinetics of aripiprazole and dehydro-aripiprazole relies on robust clinical and analytical methodologies.
Clinical Pharmacokinetic Study Design
A typical pharmacokinetic study for aripiprazole involves the following steps:
-
Subject Recruitment: Healthy volunteers or patients with schizophrenia or bipolar disorder are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize variability.
-
Dosing Regimen: Aripiprazole is administered as a single oral dose or as multiple doses to achieve steady-state concentrations. Doses typically range from 10 to 30 mg/day. For long-acting injectable formulations, a single injection is administered.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. For a single-dose study, samples are collected frequently in the initial hours and then at increasing intervals for several days to accurately define the absorption, distribution, and elimination phases. For a steady-state study, trough concentrations may be measured just before the next dose.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of aripiprazole and dehydro-aripiprazole in plasma is typically performed using a validated LC-MS/MS method.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to isolate the analytes from the plasma matrix. An internal standard (e.g., a deuterated analog of aripiprazole) is added to the plasma samples before extraction to correct for variability in the extraction process and instrument response.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated from other plasma components on a C18 analytical column using a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode and set to monitor specific precursor-to-product ion transitions for aripiprazole, dehydro-aripiprazole, and the internal standard. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.
-
Calibration and Quantification: A calibration curve is generated by analyzing plasma samples spiked with known concentrations of aripiprazole and dehydro-aripiprazole. The concentrations of the analytes in the study samples are then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Genotyping for CYP2D6 and CYP3A4
To assess the influence of genetic polymorphisms on pharmacokinetics, subjects are often genotyped for key metabolizing enzymes.
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using commercially available kits.
-
Genotyping Analysis: Polymerase chain reaction (PCR)-based methods, such as TaqMan assays or DNA microarrays, are used to identify specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 and CYP3A4 genes. These genetic variations are used to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers.
Mandatory Visualization
Metabolic Pathway of Aripiprazole
Caption: Metabolic conversion of aripiprazole to dehydro-aripiprazole.
Signaling Pathway of Aripiprazole
Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow of a clinical pharmacokinetic study.
References
- 1. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of aripiprazole and dehydroaripiprazole in...: Ingenta Connect [ingentaconnect.com]
- 3. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Hydroxycarbostyril (OPC-13015) Levels in Different Patient Populations
This guide provides a comparative analysis of 7-Hydroxycarbostyril (OPC-13015) levels in various patient populations. This compound is an active metabolite of cilostazol, a medication used to treat intermittent claudication associated with peripheral arterial disease (PAD). Understanding the pharmacokinetic profile of this metabolite is crucial for researchers, scientists, and drug development professionals in optimizing therapeutic strategies and ensuring patient safety.
Data Presentation: this compound Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound (OPC-13015) in healthy volunteers and patients with peripheral arterial disease (PAD) following oral administration of cilostazol.
| Patient Population | Cilostazol Dosage | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| Healthy Male Volunteers (Korean) | 100 mg IR, multiple doses | 2051.0 (433.2) | 4.0 | 27860.3 (7152.3) | [1] |
| Healthy Male Volunteers (Korean) | 200 mg SR, multiple doses | 2741.4 (836.0) | 8.0 | 27378.0 (10301.6) | [1] |
| Patients with Peripheral Arterial Disease | 100 mg, multiple doses | Not explicitly stated for metabolite, but pharmacokinetics were similar to healthy volunteers. | ~3 hours (for parent drug) | Plasma AUC of OPC-13015 is ~28% that of cilostazol. | [2][3] |
| Patients with Mild Cognitive Impairment | Not specified | Higher absolute concentration in patients with preserved cognitive function (P = .033). | Not specified | Not specified | [4] |
| Patients with Severe Renal Impairment | Not specified | No significant effect on OPC-13015 pharmacokinetics. | Not specified | No significant effect on OPC-13015 pharmacokinetics. | |
| Patients with Mild Hepatic Impairment | Not specified | No significant changes in the pharmacokinetics of cilostazol and its metabolites. | Not specified | No significant changes in the pharmacokinetics of cilostazol and its metabolites. |
Values are presented as mean (standard deviation) where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; IR: Immediate Release; SR: Sustained Release.
Experimental Protocols
The quantification of this compound (OPC-13015) in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.
1. Sample Preparation:
-
Protein Precipitation: To a volume of human plasma (e.g., 100 µL), a precipitating agent such as methanol or acetonitrile is added to remove proteins. This is often done in a 96-well plate format for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and potentially higher sensitivity, LLE or SPE can be employed.
-
LLE: Involves extracting the analyte from the plasma into an immiscible organic solvent.
-
SPE: The plasma sample is passed through a solid-phase cartridge that retains the analyte, which is then eluted with a suitable solvent.
-
-
Internal Standard: A deuterated analog of this compound or a structurally similar compound is added to the plasma samples before extraction to account for variability in sample processing and instrument response.
-
Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is commonly used for separation.
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is around 0.30 mL/min.
-
Run Time: The total run time per sample is generally short, often around 3.5 minutes.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule of this compound) and then monitoring for a specific product ion that is formed upon fragmentation. This provides high selectivity and sensitivity for quantification.
-
Calibration: Calibration curves are generated using known concentrations of this compound in a matrix (e.g., blank plasma) to quantify the analyte in the unknown samples. The linear range for quantification is typically established, for example, from 0.05 to 400 ng/mL.
Mandatory Visualization
Cilostazol Metabolic Pathway
Caption: Metabolic pathway of cilostazol to its active metabolites.
Experimental Workflow for this compound Quantification
Caption: General workflow for LC-MS/MS quantification of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
